Product packaging for Lactose octaacetate(Cat. No.:)

Lactose octaacetate

Cat. No.: B1630657
M. Wt: 678.6 g/mol
InChI Key: WOTQVEKSRLZRSX-HHZNOXSWSA-N
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Description

Lactose octaacetate is a useful research compound. Its molecular formula is C28H38O19 and its molecular weight is 678.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O19 B1630657 Lactose octaacetate

Properties

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27-,28+/m1/s1

InChI Key

WOTQVEKSRLZRSX-HHZNOXSWSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Lactose octaacetate fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fundamental Properties and Characteristics of Lactose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the fully acetylated derivative of lactose, is a multifaceted compound with significant applications ranging from pharmaceutical sciences to materials research. Its distinct bitter taste profile has led to its use as a denaturing agent and an agonist for studying bitter taste receptors. In drug development, it serves as a crucial excipient and intermediate, contributing to the stability and bioavailability of pharmaceutical formulations. This technical guide provides a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in bitter taste signaling pathways.

Core Properties and Characteristics

This compound is a white crystalline solid known for its characteristic bitter taste.[1][2] It is the product of the esterification of all eight hydroxyl groups of lactose with acetate moieties. This modification significantly alters its physical and chemical properties compared to the parent disaccharide.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the tables below. It is important to note that the melting point can vary depending on the anomeric mixture (α vs. β) and the purity of the sample.[3][4]

Table 1: General and Chemical Properties

PropertyValueReference
IUPAC Name [4,5,6-tris(acetyloxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetateAlfa Aesar
Synonyms β-Octaacetyllactose, Peracetylated lactose, Octa-O-acetyl-D-lactose[][6]
CAS Number 6291-42-5 (β-anomer), 23973-20-8 (unspecified)[6][7]
Molecular Formula C₂₈H₃₈O₁₉[6][7]
Molecular Weight 678.59 g/mol [6][7]
Appearance White to off-white crystalline solid/powderTCI, Alfa Aesar

Table 2: Physical and Spectroscopic Properties

PropertyValueReference
Melting Point 75-78 °C[7]
83-85 °CiChemical
89-91.5 °C[1]
139-141 °C (β-anomer)[8]
140.0 to 144.0 °C
Boiling Point 683.1°C at 760 mmHgiChemical
Density 1.37 g/cm³iChemical
Solubility Soluble in chloroform, DCM, DMF, DMSO, EtOAc, MeOH. Slightly soluble in water.[8], Thermo Fisher
Storage Temperature 2-8°C[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Several methods exist for the acetylation of lactose. The microwave-assisted synthesis offers a rapid, solvent-free "green" alternative to conventional heating methods.

2.1.1. Microwave-Assisted Synthesis

This protocol is adapted from studies demonstrating high-yield and rapid synthesis of this compound.[1][9]

  • Materials:

    • D-(+)-Lactose monohydrate (10.0 g, 0.029 mol)

    • Acetic anhydride (30 cm³, 0.27 mol)

    • Anhydrous sodium acetate (3.0 g, 0.036 mol) (catalyst)

    • Distilled water

    • Ice

    • 95% (v/v) Ethanol

  • Procedure:

    • Combine D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask suitable for microwave irradiation.

    • Place the flask in a microwave reactor and irradiate at 700 W for 10-15 minutes.[1][9]

    • After irradiation, carefully pour the hot sample into 200 cm³ of distilled water with ice cubes. This will hydrolyze the excess acetic anhydride and precipitate the product.

    • Stir the mixture and leave it at 4 °C for 12 hours to ensure complete precipitation.[1][9]

    • Filter the resulting white solid under vacuum.

    • Wash the solid thoroughly with distilled water to remove any remaining acetic acid and sodium acetate.

    • For further purification, recrystallize the crude product from 95% ethanol, followed by a wash with distilled water.[1][9]

    • Dry the purified this compound in a vacuum oven to a constant weight. The expected yield is approximately 85-90%.[1]

2.1.2. Conventional Heating Synthesis

This is a more traditional method for acetylation.[3][10]

  • Materials:

    • Anhydrous D-lactose (0.1 mole)

    • Acetic acid (0.8 mole)

    • Anhydrous sodium acetate (0.36 g)

    • Acetic anhydride

  • Procedure:

    • Heat a mixture of anhydrous D-lactose, acetic acid, and sodium acetate at 100°C for 2 hours with stirring.[10]

    • Remove excess acetic acid and water under vacuum.

    • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate (mole ratio of 1:5:0.25 relative to the initial lactose).[10]

    • Heat the mixture under reflux with stirring for approximately 30 minutes.[10]

    • Distill the excess acetic anhydride and acetic acid from the reactor.

    • The molten product is then mixed with water, filtered, and dried. The yield is approximately 85%.[10]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Lactose D-(+)-Lactose Monohydrate Reaction Mixing & Heating (Microwave or Conventional) Lactose->Reaction Ac2O Acetic Anhydride Ac2O->Reaction NaOAc Sodium Acetate (Catalyst) NaOAc->Reaction Quench Pour into Ice Water Reaction->Quench Esterification Precipitate Precipitation (4°C, 12h) Quench->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Distilled Water Filter->Wash Recrystallize Recrystallize from 95% Ethanol Wash->Recrystallize Dry Vacuum Drying Recrystallize->Dry FinalProduct Pure this compound Dry->FinalProduct

Synthesis and purification workflow for this compound.
Characterization Protocols

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrument: Nicolet FT-IR Spectrometer or similar.[9]

  • Sample Preparation: Prepare pellets by mixing a small amount of the dried this compound sample with potassium bromide (KBr).

  • Analysis: Record the infrared spectra in the frequency range of 4000–400 cm⁻¹. Typically, 120-132 scans are averaged to obtain a high-quality spectrum.[9] Key expected peaks include strong C=O stretching vibrations from the acetate groups around 1740-1750 cm⁻¹ and C-O stretching vibrations.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Advance 500 MHz spectrometer or equivalent.[1][9]

  • Sample Preparation: Dissolve approximately 20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).[9]

  • Analysis:

    • ¹H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals for the methyl protons of the acetyl groups (COCH₃) around 2.0-2.2 ppm and a complex series of signals for the sugar ring protons.[1] The anomeric protons are typically found further downfield.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. Expect to see signals for the carbonyl carbons of the acetyl groups around 169-173 ppm and methyl carbons around 20-21 ppm, in addition to the signals from the sugar backbone.[1]

2.2.3. Determination of Degree of Substitution (DS)

This titrimetric method determines the extent of acetylation.[1]

  • Procedure:

    • Accurately weigh 0.5 g of this compound into a 100 mL flask.

    • Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes to dissolve the sample.

    • Add 25 mL of 0.5 M potassium hydroxide (KOH) and stir for 2 hours to saponify the ester groups.

    • Back-titrate the excess KOH with a standardized 0.5 M hydrochloric acid (HCl) solution using phenolphthalein as an indicator.

    • Perform a blank titration under the same conditions without the sample.

    • Calculate the acetyl percentage and the degree of substitution based on the amount of KOH consumed.

Role in Bitter Taste Signaling

This compound is a well-known bitter compound, making it a useful tool for studying the mechanisms of bitter taste perception.[1][2] Bitterness is mediated by a family of G-protein-coupled receptors known as Taste 2 Receptors (TAS2Rs or T2Rs).[11][12] While the specific TAS2R(s) that this compound binds to are not definitively identified in the literature, its activation is expected to follow the canonical TAS2R signaling pathway.

The binding of a bitter ligand, such as this compound, to a TAS2R on the surface of a taste receptor cell initiates a conformational change in the receptor. This activates the associated heterotrimeric G-protein, gustducin.[8][11] Upon activation, gustducin dissociates into its α-gustducin and βγ-subunits, triggering downstream signaling events.[8]

The βγ-subunits activate phospholipase C isoform β2 (PLCβ2), which cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[8][12] The resulting increase in intracellular Ca²⁺ concentration opens the TRPM5 ion channel, leading to membrane depolarization.[12] This depolarization activates voltage-gated channels, culminating in the release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers.[8]

Signaling_Pathway Ligand This compound (Bitter Ligand) TAS2R TAS2R (Bitter Taste Receptor) Ligand->TAS2R Binds Gustducin Gustducin (Gαβγ) TAS2R->Gustducin Activates Alpha α-Gustducin Gustducin->Alpha Dissociates BetaGamma βγ Subunits Gustducin->BetaGamma Dissociates PLC PLCβ2 BetaGamma->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃R3 Ca Ca²⁺ Release ER->Ca TRPM5 TRPM5 Channel (Opens) Ca->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP ATP Release Depolarization->ATP Signal Signal to Brain ATP->Signal Neurotransmission

References

What is the CAS number for Lactose octaacetate?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to β-Lactose Octaacetate for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of β-Lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this compound.

Chemical Identification and Properties

β-Lactose octaacetate is a disaccharide derivative where all hydroxyl groups of lactose are replaced by acetate groups. This modification significantly alters its physical and chemical properties compared to the parent sugar.

CAS Number: 6291-42-5[1][2][3][4][][6]

It is important to note that while the CAS number 6291-42-5 specifically identifies β-Lactose octaacetate, another CAS number, 23973-20-8, is also associated with lactose octaacetate and may refer to an isomeric mixture or a different anomer.[7] For clarity and specificity in research applications, referencing the β-anomer with CAS 6291-42-5 is recommended.

Physicochemical Properties

A summary of the key physicochemical properties of β-Lactose octaacetate is presented in the table below.

PropertyValueReference
Molecular Formula C28H38O19[1][4][][6]
Molecular Weight 678.59 g/mol [1][4][][6]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 139-141 °C[1]
Purity ≥97%[6]
Solubility Soluble in chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH)[1][8]

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This method offers a rapid and efficient "green" synthesis route.

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate (catalyst)

  • 95% (v/v) ethanol (for recrystallization)

Procedure:

  • Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

  • Irradiate the mixture in a microwave oven at 700 W for 10 minutes.[9][10]

  • Pour the resulting sample into 200 cm³ of distilled water with ice cubes.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[9][10]

  • Filter the precipitate under a vacuum and wash it with distilled water.[9][10]

  • Further purify the this compound by recrystallization from 95% ethanol.[9][10]

Conventional Synthesis of this compound

A traditional method involving heating.

Materials:

  • Anhydrous D-lactose

  • Acetic acid

  • Anhydrous sodium acetate

Procedure:

  • Heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and anhydrous sodium acetate (0.36 g) at 100°C for 2 hours with stirring.[11]

  • Remove the excess acetic acid and water under a vacuum.

  • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25.

  • Heat the mixture under reflux with stirring for approximately 30 minutes.[11]

  • Distill the excess acetic anhydride and acetic acid from the reactor.

  • The molten product is then mixed with water, ground, filtered, and dried to yield this compound.[11]

Applications in Drug Development

β-Lactose octaacetate has demonstrated several biological activities that make it a compound of interest for pharmaceutical research. It is also used as a pharmaceutical intermediate and excipient in drug formulations.[][8][12]

Antimicrobial and Antiviral Properties

Research has shown that this compound exhibits notable biological activities:

  • Antifungal Activity: It has demonstrated mild to moderate antifungal activity against various fungi, including Aspergillus niger, Penicillium sp., Rhizopus sp., and Fusarium moniliforme.[10][13]

  • Antiviral Activity: The compound has shown activity against Poliovirus 1 (PV-1).[10][13]

  • Low Cytotoxicity: this compound has been reported to have low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[10][13]

These properties suggest its potential as a lead compound for the development of new antimicrobial and antiviral agents.

Visualizations

Conceptual Workflow for Synthesis and Application of β-Lactose Octaacetate

G cluster_synthesis Synthesis of β-Lactose Octaacetate cluster_application Potential Drug Development Applications Lactose D-(+)-Lactose Monohydrate Reaction Acetylation Reaction (Microwave or Conventional Heating) Lactose->Reaction Reagents Acetic Anhydride & Sodium Acetate Reagents->Reaction Purification Purification (Precipitation & Recrystallization) Reaction->Purification Product β-Lactose Octaacetate (CAS: 6291-42-5) Purification->Product Antifungal Antifungal Agent Development Product->Antifungal Antiviral Antiviral Agent Development (e.g., against Poliovirus) Product->Antiviral Excipient Pharmaceutical Excipient (Tablet & Capsule Diluent) Product->Excipient

Caption: Synthesis and application workflow for β-Lactose octaacetate.

References

Navigating the Solubility Landscape of Lactose Octaacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, the fully acetylated derivative of lactose, is a versatile molecule with significant applications in the pharmaceutical industry. It serves as a crucial excipient in drug formulations, enhancing drug stability and facilitating efficient delivery.[1] Its hydrophobic nature, a result of the eight acetyl groups, governs its solubility profile, making it readily soluble in many organic solvents while having limited solubility in water.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in drug development, chemical synthesis, and formulation science.

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this guide focuses on empowering researchers with detailed experimental protocols to determine solubility in their own laboratories. It also presents a framework for understanding the factors that influence its solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are available, a comprehensive, publicly accessible database of quantitative solubility values across a wide range of organic solvents and temperatures is currently lacking. General sources indicate that this compound is soluble in solvents such as chloroform, acetone, dichloromethane (DCM), dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), and methanol (MeOH).[2][3] One study demonstrated the preparation of 1 mg/mL solutions in methanol, ethanol, acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide for spectroscopic analysis, indicating that its solubility is at least this concentration in these solvents.[4][5]

To facilitate systematic data collection, the following table is provided as a template for researchers to record their experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)Method UsedNotes
Methanol
Ethanol
Acetone
Chloroform
Dichloromethane
Ethyl Acetate
N,N-Dimethylformamide
Dimethyl Sulfoxide
Add other solvents

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development involving this compound. Below are two detailed protocols for determining the solubility of this compound in organic solvents.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The time required for equilibrium may vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[6]

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry vial or evaporating dish to remove any undissolved particles. This step is critical to ensure that only the dissolved solid is weighed.

  • Solvent Evaporation and Weighing:

    • Record the mass of the vial/dish containing the filtered solution.

    • Evaporate the solvent from the filtered solution. This can be done in a fume hood at room temperature or by gentle heating in a drying oven. For high-boiling point solvents like DMSO or DMF, a vacuum oven at an appropriate temperature is recommended to facilitate evaporation without decomposing the this compound.

    • Once the solvent is completely evaporated, place the vial/dish in a desiccator to cool to room temperature.

    • Weigh the vial/dish containing the dry this compound residue on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.[6][8]

Data Analysis:

  • Mass of dissolved this compound: (Mass of vial + residue) - (Mass of empty vial)

  • Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

  • Solubility ( g/100 g solvent): (Mass of dissolved this compound / Mass of solvent) x 100

  • To express solubility in g/100 mL or mg/mL, the density of the solvent at the experimental temperature is required.

Protocol 2: HPLC-Based Method

For a more sensitive and potentially faster analysis, High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in a saturated solution. This method is particularly useful for solvents in which this compound has low solubility or for high-throughput screening.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index (RI), or Evaporative Light Scattering Detector (ELSD))

  • Analytical column (e.g., C18 reversed-phase column)

  • This compound (high purity) for preparing standards

  • Organic solvents of interest (analytical grade)

  • Mobile phase solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating and quantifying this compound. A reversed-phase C18 column is a good starting point.[9]

    • The mobile phase will depend on the chosen column and detector. A mixture of acetonitrile and water is often used for the analysis of acetylated carbohydrates.[10]

    • A UV detector can be used, as acetylated sugars have some absorbance at lower wavelengths (e.g., around 210 nm).[11] Alternatively, an RI or ELSD detector, which are more universal for carbohydrates, can be employed.[12]

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (ideally the mobile phase or a solvent miscible with it).

    • Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus the concentration.

  • Preparation of Saturated Solution and Sampling:

    • Prepare a saturated solution of this compound in the solvent of interest as described in Protocol 1 (steps 1a-1c).

    • After equilibration, filter the supernatant through a syringe filter.

    • Carefully dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

  • HPLC Analysis and Quantification:

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

Visualization of Workflow and Conceptual Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow solid to settle B->C D Filter supernatant through a 0.45 µm syringe filter C->D E Weigh a known volume/mass of the filtrate D->E I Dilute a known volume of the filtrate D->I F Evaporate solvent to dryness E->F G Weigh the residue F->G H Calculate solubility G->H J Inject into a calibrated HPLC system I->J K Determine concentration from calibration curve J->K L Calculate solubility K->L

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Concept cluster_solvents Organic Solvents This compound This compound Non-Polar Non-Polar (e.g., Hexane) This compound->Non-Polar Low Solubility Moderately Polar Moderately Polar (e.g., Chloroform, EtOAc) This compound->Moderately Polar High Solubility Polar Aprotic Polar Aprotic (e.g., Acetone, DMSO, DMF) This compound->Polar Aprotic High Solubility Polar Protic Polar Protic (e.g., Methanol, Ethanol) This compound->Polar Protic Good to Moderate Solubility

Caption: Conceptual diagram of expected this compound solubility based on solvent polarity.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides researchers and drug development professionals with the necessary tools to determine these crucial parameters. The detailed experimental protocols for both gravimetric and HPLC-based methods offer robust approaches for generating reliable solubility data. By systematically collecting and sharing such data, the scientific community can build a more comprehensive understanding of the physicochemical properties of this compound, ultimately facilitating its broader and more effective application in pharmaceuticals and beyond.

References

An In-depth Guide to Lactose Octaacetate: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Lactose octaacetate is a fully acetylated derivative of lactose, a disaccharide. This technical guide provides essential information on its molecular formula and weight, crucial for researchers and professionals in drug development and synthetic carbohydrate chemistry.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized below. This data is vital for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueReferences
Molecular FormulaC₂₈H₃₈O₁₉[1][2][3][4]
Molecular Weight678.59 g/mol [2][3][4]
Alternate Namesβ-Octaacetyllactose, 4-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2,3,6-tetra-O-acetyl-D-glucopyranose[2][5]
CAS Number6291-42-5[2][4][6]

Synthesis Overview

This compound is synthesized from lactose through an esterification reaction. A common laboratory-scale method involves the reaction of lactose with acetic anhydride, often in the presence of a catalyst such as anhydrous sodium acetate.[5] This process, known as acetylation, replaces all of the hydroxyl (-OH) groups on the lactose molecule with acetyl (-OCOCH₃) groups.

The following diagram illustrates the logical relationship in the synthesis of this compound.

Synthesis_Workflow Lactose Lactose (C₁₂H₂₂O₁₁) Reaction Acetylation Reaction Lactose->Reaction AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->Reaction Catalyst Catalyst (e.g., Sodium Acetate) Catalyst->Reaction LactoseOctaacetate This compound (C₂₈H₃₈O₁₉) Reaction->LactoseOctaacetate Primary Product Byproduct Acetic Acid (CH₃COOH) Reaction->Byproduct Byproduct

Caption: Synthesis pathway of this compound from Lactose.

Experimental Protocol: Microwave-Assisted Acetylation of Lactose

This section details a "green" synthesis method for this compound using microwave irradiation, which can offer higher yields and shorter reaction times compared to conventional heating.[5]

Materials:

  • Lactose

  • Acetic anhydride

  • Microwave synthesis reactor

Procedure:

  • Combine lactose and acetic anhydride in a suitable reaction vessel for the microwave reactor.

  • Place the vessel inside the microwave reactor.

  • Irradiate the mixture under controlled temperature and time settings. The specific parameters (power, temperature, duration) may need optimization but are generally more efficient than traditional heating methods.[5]

  • Upon completion of the reaction, the crude product is typically purified. This may involve steps such as cooling to induce crystallization, followed by filtration and washing with a solvent like ethanol to remove excess acetic anhydride and acetic acid.

  • The purity of the resulting this compound can be assessed using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

References

A Technical Guide to the Spectroscopic Characterization of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the spectroscopic data for lactose octaacetate, a fully acetylated derivative of lactose. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The document details the nuclear magnetic resonance (NMR) and infrared (IR) spectral data, along with the experimental protocols for its synthesis and characterization.

Synthesis of this compound

This compound is typically synthesized by the esterification of lactose with acetic anhydride. Several methods have been reported, including conventional heating and microwave-assisted synthesis.

1.1. Microwave-Assisted Synthesis Protocol

A common and efficient method for the synthesis of this compound utilizes microwave irradiation.[1]

  • Materials : D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate are used as the starting material, acetylating agent, and catalyst, respectively.[1]

  • Procedure : D-(+)-lactose monohydrate (0.029 mol), acetic anhydride (0.27 mol), and sodium acetate (0.036 mol) are mixed in a round-bottom flask.[1][2] The mixture is then subjected to microwave irradiation at 700 W for 10 minutes.[1]

  • Work-up and Purification : After irradiation, the reaction mixture is poured into ice-cold distilled water and stirred. The mixture is left at 4 °C for 12 hours to allow for the precipitation of the white solid product, this compound.[1][2] The precipitate is collected by vacuum filtration and washed with distilled water.[1] Further purification is achieved by recrystallization from 95% ethanol and then distilled water.[1] The final product is dried in a vacuum oven to a constant weight.[1]

1.2. Conventional Synthesis Protocol

Traditional synthesis involves heating the reactants for a longer duration.

  • Procedure : Anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) are heated at 100°C for 2 hours with stirring.[3] In a subsequent step, the partially acetylated lactose is treated with acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25 and heated under reflux for 30 minutes.[3]

  • Work-up and Purification : The excess acetic anhydride and acetic acid are removed by distillation.[3] The molten product is then mixed with water, and the resulting solid is filtered and dried.[3]

Another conventional method involves using iodine as a catalyst.

  • Procedure : D-lactose (58.4 mmol) is suspended in acetic anhydride (476.5 mmol), and solid iodine (0.410 mmol) is added as a catalyst.[4]

Spectroscopic Data Acquisition

The following protocols are representative of the methods used to acquire the spectroscopic data presented in this guide.

  • FT-IR Spectroscopy : Infrared spectra are typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample is prepared as a KBr pellet. Spectra are commonly collected in the frequency range of 4000-400 cm⁻¹ with multiple scans for data averaging.[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker 400 AC or 500 MHz instrument.[2][3] Deuterated chloroform (CDCl₃) is a common solvent for dissolving the this compound sample.[2][3][4] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

3.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is complex due to the presence of numerous protons in similar chemical environments. The data presented here is for the anomeric protons and the acetyl groups.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
6.25s1HAnomeric H[4]
5.69 – 5.09m7HRing Protons[4]
4.96 – 4.47m2HRing Protons[4]
4.12 – 4.09m2HRing Protons[4]
3.99 – 3.77m2HRing Protons[4]
2.22 – 1.96m24H-OC(O)CH₃[4]

3.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignmentReference
170.33, 170.29, 170.11, 170.3, 169.59, 169.53, 168.99, 168.82C=O (Acetyl)[4]
100.95Anomeric C[4]
91.53Anomeric C[4]
75.67, 73.50, 72.63, 70.96, 70.75, 70.52, 69.01, 66.60Ring Carbons[4]
61.74, 60.84-CH₂O-[4]
20.94, 20.85, 20.82, 20.75, 20.67, 20.63, 20.60, 20.49-OC(O)CH₃[4]

3.3. FT-IR Spectroscopic Data

The FT-IR spectrum is useful for identifying the functional groups present in this compound.

Wavenumber (cm⁻¹)AssignmentReference
2967νC–H as(CH₂)[1]
1755–1745νC=O (Ester)[1]
1371Bending of C-H from CH₃[5]
1250-1230νC–O (Ester)[1]
1080-1045νC–O–C[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reactants Lactose, Acetic Anhydride, Catalyst (e.g., NaOAc) reaction Reaction (Microwave or Conventional Heating) reactants->reaction workup Work-up (Precipitation in water) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product sample_prep Sample Preparation (KBr pellet / CDCl3 solution) product->sample_prep ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (1H and 13C) sample_prep->nmr data_analysis Data Analysis and Structure Confirmation ftir->data_analysis nmr->data_analysis

Caption: Workflow for this compound Synthesis and Analysis.

References

A Technical Guide to the Synthesis of Lactose Octaacetate: From Historical Discovery to Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of lactose octaacetate synthesis, tracing its evolution from early twentieth-century foundational research to contemporary catalytic and microwave-assisted methodologies. It serves as an in-depth resource for researchers, scientists, and professionals in drug development by detailing the seminal work of early carbohydrate chemists and outlining the procedural advancements that have since optimized this important synthesis. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthesis methods, and includes visualizations of experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, the fully acetylated derivative of lactose, is a valuable compound in carbohydrate chemistry. Its synthesis is a fundamental example of the esterification of sugar hydroxyl groups, a reaction crucial for protecting these groups during more complex glycosylation reactions. The acetates of lactose serve as important intermediates in the synthesis of oligosaccharides, including those found in human milk.[1] Historically, the synthesis and characterization of this compound were pivotal in understanding the structure and reactivity of disaccharides. This guide explores the key historical developments and presents detailed methodologies for the synthesis of this compound.

Historical Perspective: The Dawn of Carbohydrate Acetylation

The late 19th and early 20th centuries marked a period of intense investigation into the structure and chemistry of carbohydrates. While Emil Fischer's extensive work on the elucidation of monosaccharide structures laid the groundwork for modern carbohydrate chemistry, the specific investigation into the isomeric forms of acetylated lactose is most notably attributed to C. S. Hudson and J. M. Johnson .

In their landmark 1915 paper, "The Isomeric Octaacetates of Lactose," Hudson and Johnson detailed the preparation and characterization of two isomeric forms of this compound, which they designated as α- and β-forms.[2] Their work was a critical step in understanding the anomeric effect and the stereochemistry of disaccharides. The classical synthesis method they developed, often referred to as the Hudson-Johnson method, has remained a cornerstone of carbohydrate chemistry for almost a century.[3]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound has evolved from the original Hudson-Johnson method to include more efficient and environmentally friendly techniques. This section details the experimental protocols for the classical method and modern variations, with quantitative data summarized for easy comparison.

Classical Synthesis: The Hudson-Johnson Method

The traditional method for synthesizing this compound involves the acetylation of lactose with acetic anhydride using anhydrous sodium acetate as a catalyst.[3] This method, while effective, typically requires long reaction times and can produce a mixture of anomers that necessitate careful purification.

  • To a 2-liter round-bottom flask, add 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

  • While stirring, slowly add 100 g of α-lactose monohydrate to the mixture.

  • Continue stirring until the reaction is complete, which is approximately 45 minutes after the addition of the lactose is finished. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10:1 mixture of CH₂Cl₂:acetone as the eluent.

  • Pour the reaction mixture into a 4-liter beaker containing 2700 mL of an ice-water mixture.

  • Stir the mixture gently overnight at room temperature using a mechanical stirrer.

  • Filter the resulting crystalline precipitate and wash it thoroughly with water.

  • Dissolve the crude product in 500 mL of chloroform (CHCl₃).

  • Wash the chloroform solution with aqueous sodium bicarbonate (NaHCO₃), then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate it under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to obtain the pure β-lactose octaacetate.

Modern Advancements in Synthesis

In recent years, new methods have been developed to improve the efficiency, yield, and environmental impact of this compound synthesis. These include the use of alternative catalysts and the application of microwave irradiation.

Iodine has emerged as an effective and mild catalyst for the acetylation of carbohydrates.[4] This method often proceeds under solvent-free conditions, reducing the environmental footprint of the synthesis.

  • Suspend 20.0 g (58.4 mmol) of D-lactose in 48.65 g (476.5 mmol) of acetic anhydride.

  • Add 0.104 g (0.410 mmol) of solid iodine as the catalyst.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the reaction mixture is typically worked up by pouring it into ice water to precipitate the product.

  • The solid product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and often improve yields. The synthesis of this compound is no exception, with several protocols demonstrating the efficiency of this technique.[5][6]

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate.[5][7]

  • Place the flask in a microwave reactor and irradiate at 700 W. Reaction times can be varied (e.g., 10, 15, 20, and 30 minutes) to optimize the yield.[5]

  • After irradiation, pour the sample into 200 cm³ of distilled water with ice cubes.[5][7]

  • Stir the mixture and leave it at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.[5][7]

  • Filter the precipitate under vacuum and wash it with distilled water.[5][7]

  • Purify the lactose acetate by recrystallizing with 95% ethanol and then distilled water.[5][7]

  • Dry the purified product in a vacuum oven to a constant weight.[5][7]

Quantitative Data Summary

The following tables provide a summary of the quantitative data from the different synthesis methods described.

Table 1: Comparison of this compound Synthesis Methods

MethodCatalystSolventReaction TimeYield (%)
Classical (Hudson-Johnson) Sodium AcetateAcetic Anhydride~45 min (reaction) + overnight (workup)53-77
Iodine-Catalyzed IodineAcetic Anhydride (solvent-free)Varies (typically shorter than classical)Not specified in provided abstracts
Microwave-Assisted Sodium AcetateAcetic Anhydride10-20 min74-91[5][6]

Table 2: Experimental Details for Microwave-Assisted Synthesis of this compound [5]

SampleMicrowave Time (min)Yield (%)Melting Point (°C)Degree of Substitution
LA 1 107889.8 – 90.83.71
LA 2 159190.1 – 91.13.27
LA 3 209189.9 – 90.93.21
LA 4 303993.8 – 94.83.54
LA C (Conventional) 608590.5 – 91.53.37

Experimental Workflows

To visually represent the synthesis processes, the following diagrams have been generated using the DOT language.

classical_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Lactose α-Lactose Monohydrate Mixing Mixing and Stirring (~45 min) Lactose->Mixing AceticAnhydride Acetic Anhydride AceticAnhydride->Mixing SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Mixing Quenching Quenching in Ice Water (overnight) Mixing->Quenching Filtration Filtration & Washing Quenching->Filtration Extraction Solvent Extraction (CHCl₃) Filtration->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization (CH₂Cl₂/MeOH) Drying->Recrystallization FinalProduct Pure β-Lactose Octaacetate Recrystallization->FinalProduct microwave_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Lactose D-(+)-Lactose Monohydrate Microwave Microwave Irradiation (700W, 10-20 min) Lactose->Microwave AceticAnhydride Acetic Anhydride AceticAnhydride->Microwave SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Microwave Precipitation Precipitation in Ice Water (12h at 4°C) Microwave->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (95% Ethanol) Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

References

Unveiling the Bioactivity of Lactose Octaacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Antimicrobial, Antiviral, and Cytotoxic Profile of a Peracetylated Disaccharide

Lactose octaacetate, a fully acetylated derivative of lactose, has emerged as a molecule of interest in the scientific community due to its demonstrable biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential, with a focus on its antimicrobial and antiviral properties, and its cytotoxic profile. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Biological Activities of this compound

This compound has been primarily investigated for its antimicrobial and antiviral effects. The existing body of research indicates a selective spectrum of activity, with notable antifungal and specific antiviral properties, coupled with low cytotoxicity against several mammalian cell lines.

Antimicrobial Activity

This compound has demonstrated mild to moderate antifungal activity against a range of filamentous fungi.[1][2][3] However, it exhibits low to no activity against bacteria and yeasts.[1][3]

Table 1: Antifungal Activity of this compound

Fungal SpeciesActivity LevelReference
Aspergillus nigerMild to Moderate[2]
Penicillium sp.Mild to Moderate[2]
Rhizopus sp.Mild to Moderate[2]
Fusarium moniliformeMild to Moderate[2]
Antiviral Activity

The antiviral potential of this compound has been identified against specific viral strains. It has shown activity against Poliovirus-1 (PV-1).[1][3] Furthermore, it has been reported to have virucidal effects against Herpes Simplex Virus type 1 (HSV-1).[2]

Table 2: Antiviral Activity of this compound

VirusActivityReference
Poliovirus-1 (PV-1)Active[1][3]
Herpes Simplex Virus type 1 (HSV-1)Virucidal Effect[2]
Cytotoxicity Profile

A crucial aspect of any potential therapeutic agent is its safety profile. Studies have consistently shown that this compound exhibits low cytotoxicity against various mammalian cell lines, suggesting a favorable preliminary safety profile.[1][2][3]

Table 3: Cytotoxicity of this compound

Cell LineCytotoxicityReference
MDBK (Madin-Darby Bovine Kidney)Low[1][3]
Hep-2 (Human Epidermoid Carcinoma)Low[1][3]
MDCK (Madin-Darby Canine Kidney)Low[1][3]

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for the synthesis of this compound and the key biological assays used to evaluate its activity.

Synthesis of this compound (Microwave-Assisted Method)

This protocol describes a "green" synthesis approach for this compound using microwave irradiation.[2]

Experimental Workflow for Microwave-Assisted Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Lactose Monohydrate + Acetic Anhydride + Sodium Acetate B Microwave Irradiation (700W) A->B Mix C Pour into Ice Water B->C D Stir & Refrigerate (4°C, 12h) C->D E Filter Precipitate D->E F Wash with Distilled Water E->F G Recrystallize from Ethanol F->G H Dry in Vacuum Oven G->H I This compound H->I Characterization Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Spread Inoculum on Agar A->C B Prepare Agar Plates B->C D Create Wells in Agar C->D E Add this compound Solution to Wells D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G H Antifungal Potency G->H Determine Activity MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Serial Dilutions of This compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Cell Viability (%) H->I Calculate Viability Plaque_Reduction_Workflow cluster_infection Infection cluster_incubation_visualization Incubation & Visualization A Seed Host Cells in Plates B Incubate to form Monolayer A->B C Infect with Virus in presence of varying concentrations of This compound B->C D Overlay with Semi-solid Medium C->D E Incubate to allow Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques F->G H Antiviral Efficacy G->H Calculate IC50 Hypothetical_Antiviral_Mechanism cluster_viral_entry Viral Entry Pathway Virus Virus Particle Binding Binding Virus->Binding Receptor Host Cell Receptor Receptor->Binding Fusion Membrane Fusion Binding->Fusion Entry Viral Entry Fusion->Entry Replication Viral Replication Entry->Replication Leads to LOA This compound LOA->Inhibition1 LOA->Inhibition2

References

An In-depth Technical Guide to the Antimicrobial and Antiviral Properties of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate, a fully acetylated derivative of the disaccharide lactose, is a compound of growing interest in the fields of materials science and biomedicine. While traditionally utilized for its bitter taste as an aversive agent, recent research has unveiled its potential as a bioactive molecule with notable antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy against various pathogens, detailing the experimental methodologies employed and summarizing the quantitative data available to date. The synthesis of this compound and the putative mechanisms underlying its biological activity are also explored, offering a valuable resource for researchers and professionals engaged in the development of novel therapeutic agents.

Synthesis of this compound

This compound is synthesized via the esterification of lactose with acetic anhydride. A common and efficient method involves microwave-assisted synthesis, which offers advantages in terms of reaction time and yield.

Experimental Protocol: Microwave-Assisted Synthesis

A typical synthesis protocol involves the following steps:

  • D-(+)-lactose monohydrate is mixed with acetic anhydride in a round-bottom flask.

  • Anhydrous sodium acetate is added as a catalyst.

  • The reaction mixture is subjected to microwave irradiation (e.g., 700 W) for a short duration, typically 10 to 20 minutes.

  • The resulting product is then poured into ice-cold distilled water and stirred to precipitate the this compound as a white solid.

  • The precipitate is filtered, washed with distilled water, and purified by recrystallization, for example, with 95% ethanol.

  • The final product is dried in a vacuum oven to a constant weight.[1]

This method has been reported to yield this compound in the range of 85-90%.[1]

Antimicrobial Properties

This compound has demonstrated a notable spectrum of antimicrobial activity, with a more pronounced effect against fungi than bacteria.[1][2]

Antifungal Activity

Studies have shown that this compound exhibits slight to moderate inhibitory effects against several fungal species. The antifungal activity is typically assessed using the agar well diffusion method.

Table 1: Antifungal Activity of this compound (10 mg/mL)

Fungal SpeciesZone of Inhibition (mm)
Aspergillus niger ATCC 101512
Penicillium sp.12
Rhizopus sp.12
Fusarium moniliforme ATCC 3893210

Data sourced from Todorova et al. (2022).[1]

Experimental Protocol: Agar Well Diffusion Assay

The antifungal activity of this compound is determined by the following procedure:

  • A solution of this compound is prepared, typically at a concentration of 10 mg/mL in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

  • The fungal strains are cultured on an appropriate medium, such as Malt Extract Agar (MEA).

  • Wells are made in the agar plates, and a specific volume (e.g., 60 μL) of the this compound solution is added to each well.

  • The plates are incubated, and the diameter of the inhibition zone around each well is measured at 24 and 48 hours to determine the extent of antifungal activity.[1]

Antibacterial Activity

The antibacterial efficacy of this compound has been reported to be less significant compared to its antifungal properties.[1][2] While the compound has been tested against various Gram-positive and Gram-negative bacteria, specific quantitative data, such as minimum inhibitory concentrations (MICs) or comprehensive zone of inhibition measurements for a range of bacterial species, are not extensively available in the current literature. The primary study available indicates that the zones of inhibition against the tested bacteria were minimal.

Antiviral Properties

The antiviral potential of this compound has been investigated against a panel of viruses, revealing a narrow spectrum of activity.

In Vitro Antiviral Screening

This compound has been tested for its activity against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), Poliovirus type 1 (PV-1), and Coxsackievirus B1. The antiviral assays are typically conducted in cell cultures, and the efficacy is often expressed as a Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Table 2: Antiviral Activity of this compound

VirusCell LineActivitySelectivity Index (SI)
Herpes Simplex Virus type 1 (HSV-1)MDBK, HEp-2InactiveNot Reported
Influenza A virus A/Panama/2007/99/H3N2MDCKInactiveNot Reported
Poliovirus type 1 (PV-1)MDBK, HEp-2Active2.4
Coxsackievirus B1MDBK, HEp-2InactiveNot Reported

Data sourced from Todorova et al. (2022).[1]

The results indicate that this compound demonstrates a low level of selective antiviral activity specifically against Poliovirus type 1.[1]

Experimental Protocol: Antiviral and Cytotoxicity Assays

The evaluation of antiviral activity and cytotoxicity involves the following general steps:

  • Cell Culture: Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells are maintained in appropriate culture media.

  • Cytotoxicity Assay: To determine the CC50, cell monolayers are exposed to various concentrations of this compound, and cell viability is assessed using methods like the neutral red uptake assay.

  • Antiviral Assay: Cell monolayers are infected with the respective viruses and simultaneously treated with non-toxic concentrations of this compound. The inhibition of the viral cytopathic effect (CPE) is observed, and the EC50 is determined.

  • Selectivity Index Calculation: The SI is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more favorable profile for potential therapeutic use.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its antimicrobial and antiviral effects have not yet been fully elucidated. However, based on the known activities of related compounds, several hypotheses can be proposed.

Putative Antimicrobial Mechanism

For sugar esters in general, the antimicrobial activity is often attributed to their surfactant-like properties, which can lead to the disruption of microbial cell membranes. The amphiphilic nature of these molecules, with a hydrophilic sugar head and hydrophobic acetyl groups, may allow them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Permeability_Increase Increased Membrane Permeability Lipid_Bilayer->Permeability_Increase Lactose_Octaacetate This compound Intercalation Intercalation into Membrane Lactose_Octaacetate->Intercalation Intercalation->Lipid_Bilayer Leakage Leakage of Intracellular Components Permeability_Increase->Leakage Cell_Death Cell Death Leakage->Cell_Death

Putative Antimicrobial Mechanism of Action.
Putative Antiviral Mechanism

The limited antiviral activity of this compound against Poliovirus type 1 suggests a specific mode of action, possibly related to the interaction with the viral capsid. Research on other acetylated polysaccharides has shown that they can bind to and stabilize the poliovirus capsid, which may interfere with the uncoating process necessary for viral replication. It is plausible that this compound could interact with the hydrophobic pockets within the viral capsid proteins, thereby preventing the conformational changes required for the release of the viral genome into the host cell.

cluster_virus Poliovirus Viral_Capsid Viral Capsid Capsid_Pocket Hydrophobic Pocket Stabilization Capsid Stabilization Capsid_Pocket->Stabilization Lactose_Octaacetate This compound Binding Binding to Capsid Pocket Lactose_Octaacetate->Binding Binding->Capsid_Pocket Uncoating_Inhibition Inhibition of Viral Uncoating Stabilization->Uncoating_Inhibition Replication_Blocked Viral Replication Blocked Uncoating_Inhibition->Replication_Blocked

Hypothesized Antiviral Mechanism against Poliovirus.

Experimental Workflows

To provide a clearer understanding of the research process, the following diagrams illustrate the typical experimental workflows for assessing the antimicrobial and antiviral properties of this compound.

Start Start Synthesis Synthesis of This compound Start->Synthesis Preparation Preparation of 10 mg/mL Solution Synthesis->Preparation Assay Agar Well Diffusion Assay Preparation->Assay Incubation Incubation at Optimal Temperature Assay->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement End End Measurement->End

Antimicrobial Activity Screening Workflow.

Start Start Cell_Culture Cell Line Culture (MDBK, HEp-2, MDCK) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (CC50) Cell_Culture->Cytotoxicity Antiviral Antiviral Assay (EC50) Cell_Culture->Antiviral SI_Calculation Calculate Selectivity Index (SI) Cytotoxicity->SI_Calculation Antiviral->SI_Calculation End End SI_Calculation->End

Antiviral Activity and Cytotoxicity Workflow.

Conclusion and Future Directions

This compound has emerged as a molecule with demonstrable, albeit moderate, antifungal properties and a very specific, low-level antiviral activity against Poliovirus type 1. The compound's limited efficacy against bacteria suggests a degree of selectivity in its antimicrobial action. While the synthesis of this compound is straightforward and efficient, a significant gap remains in the understanding of its mechanisms of action.

Future research should be directed towards several key areas:

  • Elucidation of Mechanism: In-depth studies are required to confirm the hypothesized mechanisms of action. This could involve biophysical studies to investigate the interaction of this compound with microbial cell membranes and viral capsids.

  • Quantitative Antibacterial Assessment: A comprehensive evaluation of the antibacterial activity against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria is needed to fully characterize its antimicrobial spectrum. This should include the determination of MIC values.

  • Structure-Activity Relationship Studies: The synthesis and evaluation of this compound analogs with varying degrees of acetylation or different acyl chains could provide insights into the structural requirements for enhanced antimicrobial and antiviral activity.

  • In Vivo Studies: Should more potent analogs be identified, in vivo studies would be the next logical step to assess their efficacy and safety in animal models.

References

Methodological & Application

Application Note: A Rapid, High-Yield Protocol for the Microwave-Assisted Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactose octaacetate is a key intermediate in synthetic carbohydrate chemistry, serving as a precursor for various glycosyl derivatives.[1] Traditional synthesis methods often involve long reaction times and the use of potentially toxic solvents.[2][3] The application of microwave irradiation presents a "green" chemistry approach, significantly reducing reaction times, often eliminating the need for solvents, and providing high yields.[1][4] This protocol details a microwave-assisted method for the peracetylation of lactose, offering a time-efficient and effective alternative to conventional heating.[1]

Experimental Protocol

This protocol is based on the successful microwave-assisted esterification of D-(+)-lactose monohydrate with acetic anhydride.

Materials:

  • D-(+)-Lactose Monohydrate (e.g., Fluka Biochemica)[2]

  • Acetic Anhydride (e.g., Sigma Aldrich)[2]

  • Anhydrous Sodium Acetate (e.g., Merck)[2]

  • 95% (v/v) Ethanol (for recrystallization)[2]

  • Distilled Water

  • Ice

Equipment:

  • Microwave Reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

  • Beakers

  • Vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10.0 g (0.029 mol) of D-(+)-lactose monohydrate, 30 cm³ (0.27 mol) of acetic anhydride, and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.[1][4]

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate the mixture at 700 W. For optimal yield, a reaction time of 15-20 minutes is recommended.[1]

  • Precipitation: After irradiation, carefully pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.[1][4]

  • Crystallization: Stir the mixture vigorously and then leave it at 4 °C for 12 hours. This will cause the this compound to precipitate as a white solid.[1][4]

  • Filtration and Washing: Filter the white precipitate under vacuum. Wash the solid thoroughly with cold distilled water to remove any unreacted reagents and by-products.[1][2]

  • Purification: Further purify the crude product by recrystallizing from 95% ethanol, followed by another wash with distilled water.[1]

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][2]

Data Summary

The efficiency of the microwave-assisted synthesis is demonstrated by the high yields achieved in short reaction times compared to conventional methods. The following table summarizes the results obtained at a microwave power of 700 W for various durations.[1]

Sample IDIrradiation Time (min)Yield (%)Melting Point (°C)Degree of Substitution (DS)
LA 1107889.8 – 90.83.71
LA 2159190.1 – 91.13.27
LA 3209189.9 – 90.93.21
LA 4303993.8 – 94.83.54
LA C60 (Conventional)8590.5 – 91.53.37

Data sourced from Biointerface Research in Applied Chemistry.[1]

The highest yields (91%) were achieved with 15-20 minutes of microwave irradiation, significantly faster than the 60 minutes required for a comparable yield via conventional heating.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the microwave-assisted synthesis of this compound.

G start Start mix 1. Mix Reagents (Lactose, Ac₂O, NaOAc) start->mix microwave 2. Microwave Irradiation (700W, 15-20 min) mix->microwave Reaction precipitate 3. Quench & Precipitate (Ice Water, 4°C, 12h) microwave->precipitate Work-up filter 4. Vacuum Filter & Wash precipitate->filter purify 5. Recrystallize (95% Ethanol) filter->purify Purification dry 6. Vacuum Dry purify->dry product Final Product: This compound dry->product

Caption: Workflow for microwave-assisted synthesis of this compound.

Characterization

  • Degree of Substitution (DS): The degree of acetylation can be determined by titration.[1] This involves hydrolyzing a known mass of the product with a standardized solution of potassium hydroxide (0.5 M KOH) and then back-titrating the excess alkali with hydrochloric acid (0.5 M HCl) using phenolphthalein as an indicator.[1]

  • Melting Point: The melting point of the purified product can be measured using a standard melting point apparatus or a Kofler hot stage microscope.[1]

  • Spectroscopy: The structure of the final product can be confirmed using infrared (FT-IR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy.[2][4]

Conclusion

The microwave-assisted synthesis of this compound is a superior method compared to conventional heating, offering a dramatic reduction in reaction time from 60 minutes to just 15-20 minutes while achieving excellent yields of up to 91%.[1] This "green" and efficient protocol is highly suitable for laboratory and potential scale-up applications in carbohydrate chemistry and drug development.

References

Application Notes and Protocols: Lactose Octaacetate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully protected, crystalline, and stable derivative of lactose, making it a valuable intermediate in carbohydrate chemistry. While it is often used as a starting material for the synthesis of more reactive glycosyl donors, such as glycosyl halides or trichloroacetimidates, it can also be employed directly as a glycosyl donor in certain glycosylation reactions.[1][2] Its stability allows for easier handling and storage compared to more labile intermediates.

This document provides detailed application notes and protocols for the use of this compound in glycosylation reactions, focusing on its role as a direct glycosyl donor and as a key intermediate for the formation of other glycosylating agents.

Applications of this compound in Glycosylation

The primary applications of this compound in the context of glycosylation include:

  • Direct Glycosylation of Alcohols: In the presence of a suitable Lewis acid promoter, this compound can react directly with alcohols to form O-glycosides. This method is particularly useful for introducing a disaccharide unit in a single step.

  • Synthesis of Allyl Glycosides: Allyl glycosides are versatile intermediates in carbohydrate chemistry, serving as building blocks for the synthesis of oligosaccharides and glycoconjugates. This compound can be used to synthesize allyl lactosides.

  • Precursor for Other Glycosyl Donors: Due to the relative stability of the anomeric acetate, this compound is an excellent precursor for the synthesis of more reactive glycosyl donors. Selective deacetylation at the anomeric position yields a hemiacetal that can be converted into various other donors.[1]

Experimental Protocols

Protocol 1: Direct O-Glycosylation of an Alcohol using this compound

This protocol is based on the stannic tetrachloride-catalyzed glycosylation of 8-ethoxycarbonyloctanol.[3]

Objective: To synthesize the β- and α-glycosides of 8-ethoxycarbonyloctanol with peracetylated lactose.

Materials:

  • β-Lactose octaacetate

  • 8-Ethoxycarbonyloctanol

  • Stannic tetrachloride (SnCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Silica gel for column chromatography

Procedure:

  • Dissolve β-lactose octaacetate (1 equivalent) and 8-ethoxycarbonyloctanol (1.5 equivalents) in anhydrous dichloromethane in an oven-dried, round-bottom flask under an inert atmosphere.

  • Cool the reaction mixture to -10°C using an appropriate cooling bath.

  • Slowly add stannic tetrachloride (1.2 equivalents) to the stirred solution.

  • Maintain the reaction at -10°C for the synthesis of the β-glycoside or allow it to warm to room temperature for the formation of the α-glycoside via anomerization.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired glycoside.

Quantitative Data Summary:

Glycosyl DonorGlycosyl AcceptorPromoterTemp. (°C)Time (h)ProductYield (%)
This compound8-EthoxycarbonyloctanolSnCl₄-104β-glycoside61-68[3]
This compound8-EthoxycarbonyloctanolSnCl₄204α-glycosideOptimum yields after retreatment[3]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up & Purification A Dissolve this compound and Alcohol in CH₂Cl₂ B Cool to -10°C A->B C Add SnCl₄ B->C D Stir at specified temperature (β: -10°C, α: 20°C) C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J J I->J Isolated Glycoside

Direct O-glycosylation workflow.
Protocol 2: Synthesis of Allyl Hepta-O-acetyl-β-lactoside

This protocol describes the synthesis of an allyl glycoside from this compound, followed by a reacetylation step to improve the yield.[4]

Objective: To synthesize allyl hepta-O-acetyl-β-lactoside.

Materials:

  • β-Lactose octaacetate

  • Allyl alcohol (dried over 3Å molecular sieves)

  • Boron trifluoride etherate (BF₃·Et₂O) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Part A: Glycosylation

  • Dissolve β-lactose octaacetate (1 equivalent) and allyl alcohol (2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add BF₃·Et₂O (2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.[4]

  • Monitor the reaction by TLC. The reaction will likely show the desired product along with partially deacetylated byproducts.[4]

Part B: Reacetylation

  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in a mixture of pyridine and acetic anhydride.

  • Stir the solution at room temperature until TLC analysis indicates complete acetylation.

  • Quench the reaction by adding ice-water.

  • Extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by silica gel column chromatography.

Quantitative Data Summary:

Glycosyl DonorGlycosyl AcceptorPromoterKey FeatureYield (%)
This compoundAllyl alcoholBF₃·Et₂O or TMSOTfGlycosylation followed by reacetylationHigh[4]

Workflow Diagram:

G cluster_glycosylation Part A: Glycosylation cluster_reacetylation Part B: Reacetylation cluster_purification Work-up & Purification A Dissolve this compound and Allyl Alcohol in CH₂Cl₂ B Add BF₃·Et₂O at 0°C A->B C Stir for 16h at RT B->C D Concentrate crude mixture C->D Crude product mixture E Add Pyridine and Acetic Anhydride D->E F Stir at RT E->F G Aqueous Work-up F->G H Purify by Chromatography G->H I I H->I Pure Allyl Glycoside

Allyl glycoside synthesis workflow.
Protocol 3: Preparation of a Versatile Glycosyl Donor via Anomeric Deacetylation

This protocol describes the selective removal of the anomeric acetate group from this compound to generate a hemiacetal, a key intermediate for various other glycosyl donors.[1]

Objective: To selectively deacetylate the anomeric position of this compound.

Materials:

  • D-Lactose octaacetate

  • Magnesium oxide (MgO)

  • Methanol (MeOH)

  • Standard reflux apparatus

Procedure:

  • Add MgO (1 mmol) to a solution of D-lactose octaacetate (1 mmol) in methanol (20 mL) with stirring.[1]

  • Heat the mixture to reflux and maintain for 4-5 hours.[1]

  • Monitor the reaction by TLC (hexane/EtOAc = 3:1) for the disappearance of the starting material.

  • For small-scale reactions, concentrate the mixture directly under reduced pressure and purify the residue by column chromatography.[1]

  • For large-scale preparations, neutralize the reaction mixture with saturated aqueous NaHCO₃, centrifuge, and collect the liquid phase.[1]

  • Extract the liquid phase with CH₂Cl₂ (3 times).

  • Combine the organic phases, evaporate to dryness, and purify the residue by column chromatography to yield the anomerically deprotected lactose heptaacetate.

Logical Relationship Diagram:

G A This compound (Stable Precursor) B Anomeric Deacetylation (e.g., MgO/MeOH) A->B Selective Deprotection C Lactose Heptaacetate (1-OH free) B->C D Conversion to other donors C->D E Glycosyl Halide D->E F Trichloroacetimidate D->F G Other Donors D->G

This compound as a precursor.

Conclusion

This compound serves as a versatile tool in glycosylation chemistry. While its direct use as a glycosyl donor requires Lewis acid activation and may present challenges such as byproduct formation, it offers a straightforward route to certain glycosides.[3][4] Perhaps more importantly, its stability and accessibility make it an excellent starting point for the high-yield synthesis of more reactive glycosyl donors, which are cornerstones of modern oligosaccharide and glycoconjugate synthesis.[1] The choice of strategy—direct glycosylation versus conversion to a more active donor—will depend on the specific glycosyl acceptor and the desired reaction outcome.

References

Application Notes and Protocols: Lactose Octaacetate in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lactose octaacetate is a fully protected derivative of lactose where all hydroxyl groups are acetylated. This peracetylated form of the disaccharide serves as a crucial intermediate in synthetic carbohydrate chemistry. The acetyl protecting groups render the molecule soluble in a wide range of organic solvents, facilitating its use in various chemical transformations. Furthermore, the acetate esters are stable under many reaction conditions but can be selectively removed, making this compound a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other bioactive molecules. These application notes provide detailed protocols and data for the synthesis, application, and deprotection of this compound for researchers in carbohydrate chemistry and drug development.

Synthesis of this compound

The preparation of this compound from D-lactose is a straightforward acetylation reaction. Several methods have been reported, with variations in catalysts, reaction times, and heating methods. Microwave-assisted synthesis has emerged as a highly efficient, "green" alternative to conventional heating, significantly reducing reaction times while providing high yields.

Comparison of Synthesis Methods
MethodCatalystSolventReaction TimeYield (%)Reference(s)
Conventional HeatingSodium AcetateAcetic Anhydride2 hours~85%
Conventional HeatingIodineAcetic AnhydrideNot SpecifiedNot Specified
Microwave IrradiationSodium AcetateAcetic Anhydride10-20 minutes74-91%
Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a solvent-free, microwave-assisted synthesis of this compound.

Materials:

  • D-(+)-lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • 95% Ethanol (for recrystallization)

  • Round-bottom flask

  • Microwave reactor

  • Stirring apparatus

  • Filtration apparatus (vacuum)

  • Vacuum oven

Procedure:

  • In a round-bottom flask, mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate, which acts as the catalyst.

  • Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.

  • After irradiation, carefully pour the hot reaction mixture into 200 cm³ of an ice-water mixture.

  • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the this compound as a white solid.

  • Filter the precipitate under vacuum and wash it thoroughly with distilled water.

  • For further purification, recrystallize the product from 95% ethanol, followed by another wash with distilled water.

  • Dry the purified this compound in a vacuum oven to a constant weight.

This compound as a Protecting Group in Glycosylation

Peracetylated sugars like this compound are valuable precursors to glycosyl donors, which are essential for the formation of glycosidic bonds. The acetyl groups protect the hydroxyl functionalities, while the anomeric acetate can be selectively replaced to generate a reactive species for glycosylation.

G cluster_0 Preparation of Glycosyl Donor cluster_1 Glycosylation Reaction Lactose_Octaacetate This compound Anomeric_Activation Anomeric Activation (e.g., with HBr/AcOH) Lactose_Octaacetate->Anomeric_Activation Glycosyl_Bromide Hepta-O-acetyl- α-lactosyl Bromide Anomeric_Activation->Glycosyl_Bromide Glycosylation Glycosylation (Promoter, e.g., AgOTf) Glycosyl_Bromide->Glycosylation Glycosyl Donor Glycosyl_Acceptor Glycosyl Acceptor (with free -OH) Glycosyl_Acceptor->Glycosylation Protected_Oligosaccharide Protected Target Oligosaccharide Glycosylation->Protected_Oligosaccharide G cluster_0 Step 1: Protection cluster_1 Step 2: Glycosyl Donor Formation cluster_2 Step 3: Glycosylation cluster_3 Step 4: Deprotection Lactose D-Lactose Acetylation Acetylation (Ac₂O, NaOAc, MW) Lactose->Acetylation Lactose_Octaacetate This compound Acetylation->Lactose_Octaacetate Anomeric_Activation Anomeric Activation (HBr/AcOH) Lactose_Octaacetate->Anomeric_Activation Glycosyl_Bromide Hepta-O-acetyl- α-lactosyl Bromide Anomeric_Activation->Glycosyl_Bromide Glycosylation Glycosylation (AgOTf) Glycosyl_Bromide->Glycosylation Glycosyl Donor Protected_Monosaccharide Protected Monosaccharide (Acceptor with free -OH) Protected_Monosaccharide->Glycosylation Protected_Trisaccharide Protected Trisaccharide Glycosylation->Protected_Trisaccharide Deprotection Global Deprotection (NaOMe/MeOH) Protected_Trisaccharide->Deprotection Final_Product Target Trisaccharide Deprotection->Final_Product

Application Notes & Protocols: Step-by-Step Synthesis of Oligosaccharides Using Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the chemical synthesis of oligosaccharides using β-D-lactose octaacetate as a key starting material. The protocols outlined below cover the preparation of lactose octaacetate, its conversion into a glycosyl donor, the subsequent glycosylation reaction to form a larger oligosaccharide, and the final deprotection steps.

Synthesis of β-D-Lactose Octaacetate

The initial step involves the complete acetylation of D-lactose to protect all hydroxyl groups, rendering the molecule soluble in organic solvents and setting the stage for subsequent stereoselective modifications.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend anhydrous D-lactose in acetic anhydride.

  • Catalyst Addition: Add anhydrous sodium acetate as a catalyst.

  • Heating: Heat the mixture to 100°C with continuous stirring for approximately 2 hours.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water while stirring vigorously to precipitate the crude this compound.

  • Purification: Filter the white solid precipitate, wash it thoroughly with water, and then recrystallize from ethanol to obtain pure β-D-lactose octaacetate.[1][2]

Data Presentation:

Reagent/ParameterQuantity/ValueReference
Anhydrous D-Lactose0.1 mole[3]
Acetic Anhydride0.8 mole[3]
Anhydrous Sodium Acetate0.36 g[3]
Reaction Temperature100°C[3]
Reaction Time2 hours[3]
Approximate Yield85%[3]

Logical Relationship Diagram:

cluster_synthesis Synthesis of β-D-Lactose Octaacetate Lactose D-Lactose Reagents Acetic Anhydride, Sodium Acetate Lactose->Reagents mix Heating Heating at 100°C Reagents->Heating Precipitation Precipitation in Ice Water Heating->Precipitation Purification Recrystallization Precipitation->Purification Lactose_Octaacetate β-D-Lactose Octaacetate Purification->Lactose_Octaacetate

Caption: Workflow for the synthesis of β-D-Lactose Octaacetate.

Selective Anomeric Deacetylation

To utilize this compound as a glycosyl donor, the anomeric acetate group must be selectively removed to expose a hydroxyl group, which can then be activated.

Experimental Protocol:

  • Reaction Setup: Dissolve β-D-lactose octaacetate in methanol in a round-bottom flask.

  • Catalyst Addition: Add magnesium oxide (MgO) to the solution.

  • Reaction Conditions: Stir the mixture at 40°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and purify by column chromatography to yield the anomerically deacetylated product.[3]

Data Presentation:

Reagent/ParameterQuantity/ValueReference
β-D-Lactose Octaacetate1 mmol[3]
Methanol15 mL[3]
Magnesium Oxide (MgO)1 mmol[3]
Reaction Temperature40°C[3]
Reaction Time4-5 hours[3]

Experimental Workflow Diagram:

cluster_deacetylation Anomeric Deacetylation Start β-D-Lactose Octaacetate Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add MgO Dissolve->Add_Catalyst React Stir at 40°C Add_Catalyst->React Neutralize Neutralize with NaHCO3 React->Neutralize Extract Extract with CH2Cl2 Neutralize->Extract Purify Column Chromatography Extract->Purify Product Anomerically Deacetylated Lactose Heptaacetate Purify->Product

Caption: Step-by-step workflow for selective anomeric deacetylation.

Glycosylation Reaction

The anomerically hydroxylated lactose derivative can be converted into a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, and then coupled with a suitable glycosyl acceptor in the presence of a Lewis acid catalyst to form a new glycosidic bond. The following is a general protocol for a glycosylation reaction using a glycosyl bromide, which can be formed from the anomerically deacetylated lactose.

Experimental Protocol:

  • Formation of Glycosyl Donor (Glycosyl Bromide): Treat the anomerically deacetylated lactose heptaacetate with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide. This intermediate is typically used immediately without extensive purification.

  • Glycosylation Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the glycosyl acceptor and the freshly prepared lactose-based glycosyl donor in anhydrous dichloromethane.

  • Catalyst Addition: Cool the reaction mixture to -10°C and add a Lewis acid catalyst, such as stannic tetrachloride (SnCl₄), dropwise.[4]

  • Reaction Progression: Allow the reaction to proceed at low temperature, monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Quenching and Work-up: Quench the reaction by adding a base (e.g., pyridine or saturated sodium bicarbonate solution). Dilute the mixture with dichloromethane and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by silica gel column chromatography to isolate the desired oligosaccharide.

Data Presentation:

Reagent/ParameterTypical ConditionsReference
Glycosyl DonorLactose-based Glycosyl Bromide[5]
Glycosyl Acceptore.g., 8-ethoxycarbonyloctanol[4]
CatalystStannic Tetrachloride (SnCl₄)[4]
SolventAnhydrous Dichloromethane[4]
Reaction Temperature-10°C to room temperature[4]
Reaction Time4 hours to overnight[4]

Signaling Pathway Diagram (Logical Flow):

cluster_glycosylation Glycosylation Pathway Donor Lactose-based Glycosyl Donor Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate activation Acceptor Glycosyl Acceptor Acceptor->Intermediate nucleophilic attack Catalyst Lewis Acid (e.g., SnCl4) Catalyst->Intermediate Product Protected Oligosaccharide Intermediate->Product

Caption: Logical flow of the Lewis acid-catalyzed glycosylation reaction.

Global Deprotection

The final step in oligosaccharide synthesis is the removal of all protecting groups (in this case, acetates) to yield the native oligosaccharide.

Experimental Protocol:

  • Zemplén Deacetylation: Dissolve the protected oligosaccharide in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of sodium methoxide solution in methanol.

  • Reaction Monitoring: Monitor the reaction by TLC until all starting material has been converted.

  • Neutralization: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Purification: Filter the resin, concentrate the filtrate, and purify the resulting residue, typically by size-exclusion chromatography or reverse-phase HPLC, to obtain the pure oligosaccharide.

Data Presentation:

Reagent/ParameterCondition
SolventAnhydrous Methanol
CatalystCatalytic Sodium Methoxide
NeutralizationAcidic Ion-Exchange Resin
PurificationChromatography (SEC or HPLC)

References

Application Notes: Preparation of Neoglycoconjugates from Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neoglycoconjugates are synthetic molecules containing carbohydrates linked to other moieties such as proteins, lipids, or synthetic linkers. They are invaluable tools for studying the biological roles of carbohydrates in cell recognition, signaling, and pathogenesis. Lactose, an abundant and inexpensive disaccharide, serves as an excellent starting material for the synthesis of complex glycans. This document provides detailed protocols for the preparation of neoglycoconjugates, starting from the peracetylation of lactose to form lactose octaacetate, followed by selective anomeric deacetylation and subsequent conjugation.

Synthesis of the Precursor: this compound

The first step in this workflow is the protection of all hydroxyl groups on lactose via acetylation. This renders the molecule soluble in organic solvents and allows for selective modification later. The most common method involves reacting lactose with acetic anhydride. Both conventional heating and microwave-assisted methods have proven effective.

Experimental Protocol 1: Large-Scale Acetylation of α-Lactose Monohydrate

This protocol is adapted from a conventional heating method which is robust and scalable[1].

Materials:

  • α-Lactose monohydrate (100 g)

  • Acetic anhydride (Ac₂O, 900 mL)

  • Anhydrous sodium acetate (NaOAc, 25 g)

  • Water-ice mixture (2700 mL)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 2-L round-bottom flask, 4-L beaker, magnetic or mechanical stirrer, filtration apparatus, rotary evaporator.

Procedure:

  • Set up a 2-L round-bottom flask with a stirrer. Add acetic anhydride (900 mL) and anhydrous sodium acetate (25 g)[1].

  • While stirring, add α-lactose monohydrate (100 g) in small portions. Maintain a constant temperature during the addition[1].

  • After all the lactose has dissolved, continue stirring for approximately 45 minutes. Monitor the reaction completion by TLC (e.g., using CH₂Cl₂:acetone 10:1 as eluent)[1].

  • Carefully pour the reaction mixture into a 4-L beaker containing a water-ice mixture (2700 mL)[1].

  • Stir the mixture gently overnight at room temperature to allow for the hydrolysis of excess acetic anhydride and precipitation of the product[1].

  • Filter the resulting white precipitate and wash it thoroughly with water.

  • Dissolve the crude product in dichloromethane (500 mL). Wash the organic solution with saturated aqueous NaHCO₃ until effervescence ceases, followed by a water wash[1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α,β-lactose octaacetate mixture[1].

  • The product can be further purified by recrystallization from ethanol to obtain the desired anomer[2].

Data Summary: Lactose Acetylation Methods

The choice of acetylation method can influence reaction time and yield. Microwave-assisted synthesis offers a significant reduction in reaction time[2].

MethodCatalyst/ReagentsConditionsYieldReference
Conventional Ac₂O / NaOAcStirring, ~45 min post-dissolutionHigh yield (α:β ratio ~1:4.6)[1]
Microwave-Assisted Ac₂O / NaOAc700 W, 15-20 minutes85-91%[2][3]
Iodine Catalysis Ac₂O / I₂Stoichiometric anhydrideNot specified[4]

Selective Anomeric Deacetylation

To prepare the lactose molecule for conjugation, the anomeric acetate group must be selectively removed to expose a reactive hydroxyl group. This can be achieved using various reagents under controlled conditions.

Experimental Protocol 2: Anomeric Deacetylation using MgO

This protocol uses magnesium oxide (MgO) in methanol for a mild and effective selective deacetylation[5].

Materials:

  • This compound (1 mmol)

  • Methanol (MeOH, 15-20 mL)

  • Magnesium oxide (MgO, 1 mmol)

  • Saturated aqueous NaHCO₃

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • TLC plates, round-bottom flask, reflux condenser.

Procedure:

  • Dissolve or suspend this compound (1 mmol) in methanol (15-20 mL) in a round-bottom flask[5].

  • Add MgO (1 mmol) to the mixture[5].

  • Stir the reaction mixture at 40°C or under reflux, monitoring the progress by TLC (e.g., hexane:EtOAc 3:1) until the starting material is consumed (typically 4-5 hours)[5].

  • Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃[5].

  • Centrifuge the mixture and collect the liquid phase. Extract the aqueous phase three times with CH₂Cl₂[5].

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the anomerically deacetylated product[5].

Data Summary: Anomeric Deacetylation Methods
ReagentSolvent / ConditionsEfficacyReference
MgO MeOH, 40°C or reflux, 4-5 hGood yield, mild conditions[5]
(i-Pr)₃Sn(OEt) Hexane/EtOAc, reflux, 4-5 hGood to excellent yields[6]

Synthesis and Application of Neoglycoconjugates

Once the anomeric position is free, the lactose derivative can be converted into a glycosyl donor (e.g., a glycosyl halide) or directly coupled to a linker or aglycone. These resulting neoglycoconjugates have diverse applications. For instance, cholesterol-containing lactose derivatives have been synthesized to serve as acceptors for sialyltransferases, aiding in the study of glycolipid metabolism[7].

Logical Workflow for Neoglycoconjugate Synthesis

The overall strategy involves a multi-step chemical synthesis. The process begins with the protection of the carbohydrate, followed by selective deprotection, activation, and finally, conjugation to the desired molecule (e.g., a protein, lipid, or fluorescent tag).

G Start Lactose Step1 Peracetylation (Ac₂O, NaOAc) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Selective Anomeric Deacetylation (MgO) Intermediate1->Step2 Intermediate2 Hepta-O-acetyl-lactose Step2->Intermediate2 Step3 Activation & Conjugation (e.g., to Linker-NH₂) Intermediate2->Step3 End Neoglycoconjugate Step3->End G cluster_reaction Enzymatic Reaction Enzyme Sialyltransferase (from Golgi) Product Sialylated Neoglycolipid Enzyme->Product Sialylation Substrate1 Lactose-derived Neoglycolipid (Acceptor) Substrate1->Enzyme Substrate2 CMP-Sialic Acid (Donor) Substrate2->Enzyme Analysis Product Identification (TLC, Mass Spec) Product->Analysis

References

Application Notes and Protocols: Lactose Octaacetate as a Precursor for Galectin Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of galectin inhibitors, utilizing lactose octaacetate as a key precursor. Galectins are a family of β-galactoside-binding proteins implicated in a variety of disease processes, including inflammation, fibrosis, and cancer, making them attractive targets for therapeutic intervention. Lactose, a natural ligand for galectins, serves as a versatile scaffold for the development of potent and selective inhibitors. This compound, a protected form of lactose, offers a stable and readily available starting material for chemical modification.

Overview of Synthetic Strategy

The general strategy for synthesizing galectin inhibitors from this compound involves a three-main-step process:

  • Preparation of this compound: Acetylation of commercially available lactose to protect all hydroxyl groups.

  • Selective Deacetylation: Removal of the anomeric acetyl group to allow for site-specific modifications.

  • Derivatization and Deprotection: Introduction of various chemical moieties to the anomeric position or other positions following further selective protections/deprotections, followed by the removal of the remaining acetyl groups to yield the final inhibitor.

This approach allows for the introduction of diverse functionalities to enhance binding affinity and selectivity for different galectin subtypes.

Experimental Protocols

Synthesis of this compound

This protocol describes the acetylation of D-(+)-lactose monohydrate using acetic anhydride.

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Distilled water

  • Ice

  • Ethanol (95%)

  • Microwave reactor (optional)

Procedure:

  • Conventional Method:

    • Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.

    • Add 30 cm³ (0.27 mol) of acetic anhydride.

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Pour the hot reaction mixture into 200 cm³ of ice-cold distilled water and stir vigorously.

    • Allow the mixture to stand at 4°C for 12 hours to precipitate the this compound.

    • Filter the white solid precipitate, wash with cold water, and recrystallize from 95% ethanol.

    • Dry the purified this compound in a vacuum oven. The expected yield is approximately 85-90%.[1]

  • Microwave-Assisted Synthesis:

    • Combine 10.0 g of D-(+)-lactose monohydrate, 3.0 g of anhydrous sodium acetate, and 30 cm³ of acetic anhydride in a microwave-safe vessel.[1]

    • Irradiate the mixture in a microwave reactor at 700 W for 10-30 minutes.[1]

    • Follow the precipitation and purification steps as described in the conventional method. This method can significantly reduce the reaction time.

Selective Anomeric Deacetylation of this compound

This protocol details the selective removal of the C1-acetyl group, yielding a key intermediate for further derivatization.

Materials:

  • This compound

  • Magnesium oxide (MgO)

  • Methanol (MeOH)

  • (i-Pr)₃Sn(OEt) (alternative reagent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure using MgO/MeOH:

  • Dissolve 1 mmol of this compound in 20 mL of methanol in a round-bottom flask.

  • Add 1 mmol of MgO to the solution with stirring.

  • Reflux the mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a hexane/EtOAc 3:1 mobile phase).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the anomerically deacetylated lactose heptaacetate.[2]

Alternative Procedure using (i-Pr)₃Sn(OEt):

  • Dissolve 1 mmol of this compound in an appropriate solvent (e.g., 20 mL of methanol).

  • Add 1 mmol of (i-Pr)₃Sn(OEt) with stirring.

  • Reflux the reaction mixture for 4-5 hours, monitoring by TLC.

  • Upon completion, remove the solvent under vacuum and purify the product by column chromatography.[3]

Synthesis of a 3-Triazolyl-1-thiogalactoside Inhibitor

This protocol provides an example of how the anomerically deacetylated lactose derivative can be converted into a potent galectin inhibitor. This multi-step synthesis involves the introduction of a thio-aglycon and subsequent click chemistry.

Step 1: Introduction of a Thio-aglycon and Azide Functionality (Conceptual Outline)

  • The anomerically deacetylated lactose heptaacetate is first converted to a glycosyl halide (e.g., bromide or chloride).

  • This is followed by reaction with a suitable thiol (e.g., p-thiocresol) under basic conditions to introduce the thio-aglycon.

  • A series of protection and deprotection steps are then employed to selectively introduce an azide group at the C3' position of the galactose residue.

Step 2: Copper(I)-Catalysed Azide-Alkyne Cycloaddition (CuAAC)

  • The 3'-azido-thiolactoside intermediate is dissolved in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O).

  • The desired alkyne derivative (e.g., a substituted phenylacetylene) is added.

  • A copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The product is purified by column chromatography.

Step 3: Global Deacetylation (Zemplén Conditions)

  • The peracetylated triazolyl-thiolactoside is dissolved in dry methanol.

  • A catalytic amount of sodium methoxide (NaOMe) in methanol is added.

  • The reaction is stirred at room temperature until all acetyl groups are removed (monitored by TLC).

  • The reaction is neutralized with an acidic resin (e.g., Amberlite IR120 H⁺), filtered, and the solvent is evaporated to yield the final inhibitor.

Data Presentation

The following tables summarize the binding affinities of representative lactose-based galectin inhibitors.

Table 1: Binding Affinities (Kd, µM) of 3-Triazolyl-1-thiogalactosides for Various Galectins [4]

CompoundGalectin-1Galectin-3Galectin-8N
Lactose10423191
34 550 ± 57490 ± 43650 ± 67
36 470 ± 35810 ± 58>1500

Table 2: Affinity (Kd, µM) of 3'-O-Sulfated Lactosides for Galectin-3 [5]

CompoundStructureKd (µM)
Methyl lactoside -91.0
3'-O-sulfated propargylated lactose (11) Propargyl group at anomeric position, sulfate at 3'37.0
3'-O-sulfated PNP lactose (12) p-Nitrophenyl group at anomeric position, sulfate at 3'20.4

Mandatory Visualizations

Synthetic Workflow

synthetic_workflow Lactose Lactose Lactose_octaacetate This compound Lactose->Lactose_octaacetate Acetylation (Ac₂O, NaOAc) Deacetylated_intermediate Anomerically Deacetylated Lactose Heptaacetate Lactose_octaacetate->Deacetylated_intermediate Selective Deacetylation (MgO/MeOH) Modified_lactose Derivatized Lactose (e.g., 3'-azido-thiolactoside) Deacetylated_intermediate->Modified_lactose Multi-step Derivatization Final_inhibitor Final Galectin Inhibitor (deacetylated) Modified_lactose->Final_inhibitor Global Deacetylation (NaOMe, MeOH)

Caption: Synthetic workflow for galectin inhibitors from lactose.

Experimental Workflow for Inhibitor Evaluation

experimental_workflow Synthesis Synthesized Inhibitor Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification FP_assay Fluorescence Polarization Assay Purification->FP_assay Screening Data_analysis Data Analysis (IC₅₀/Kd Determination) FP_assay->Data_analysis SAR Structure-Activity Relationship (SAR) Studies Data_analysis->SAR

Caption: Workflow for evaluation of synthesized galectin inhibitors.

Simplified Galectin-3 Signaling Pathway

galectin3_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Gal3_extra Extracellular Galectin-3 Receptor Glycosylated Receptor (e.g., Integrin, EGFR) Gal3_extra->Receptor Lattice formation ECM ECM Component Gal3_extra->ECM Signaling Downstream Signaling (e.g., Wnt, PI3K/Akt) Receptor->Signaling Signal Transduction Gene_expression Altered Gene Expression Signaling->Gene_expression Cellular_response Cellular Responses (Proliferation, Fibrosis, Inflammation, Apoptosis) Gene_expression->Cellular_response Inhibitor Galectin-3 Inhibitor Inhibitor->Gal3_extra Inhibition

Caption: Simplified overview of extracellular Galectin-3 signaling.

Fluorescence Polarization Assay Protocol

This protocol outlines a competitive fluorescence polarization (FP) assay to determine the inhibitory potency (IC₅₀ or Kd) of synthesized compounds against a specific galectin.[6]

Principle:

The assay measures the change in polarization of a fluorescently labeled carbohydrate probe. When the small, rapidly tumbling probe is free in solution, it has a low polarization value. Upon binding to the much larger galectin protein, its tumbling is restricted, resulting in a high polarization value. A competitive inhibitor will displace the fluorescent probe from the galectin, causing a decrease in polarization.

Materials:

  • Purified recombinant galectin (e.g., Galectin-3)

  • Fluorescently labeled carbohydrate probe (e.g., fluorescein-labeled lactose or a high-affinity ligand)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., PBS with 2 mM DTT)

  • Black, non-binding surface 384-well or 96-well plates

  • Plate reader equipped with fluorescence polarization optics

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the galectin in assay buffer.

    • Prepare a stock solution of the fluorescent probe in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare serial dilutions of the inhibitor compounds in assay buffer, starting from a high concentration (e.g., 1 mM).

  • Assay Setup:

    • Control Wells:

      • Blank: Assay buffer only.

      • Free Probe (Pmin): Fluorescent probe in assay buffer.

      • Bound Probe (Pmax): Fluorescent probe and galectin in assay buffer.

    • Inhibitor Wells: Add the fluorescent probe, galectin, and varying concentrations of the inhibitor compound to the wells.

    • The final concentrations of the probe and galectin should be kept constant across all relevant wells. The galectin concentration should be chosen to give a significant polarization window (Pmax - Pmin), often at or near its Kd for the probe.

  • Incubation:

    • Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be covered to prevent evaporation.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).[7]

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (P_observed - P_min) / (P_max - P_min)) where P_observed is the polarization value in the presence of the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.

    • The dissociation constant (Ki) of the inhibitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.

References

Application Notes & Protocols for the Synthesis of Human Milk Oligosaccharide Analogues from Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of human milk oligosaccharide (HMO) analogues, utilizing lactose octaacetate as a key starting material. The protocols outlined below are based on established chemical and chemoenzymatic strategies, offering a guide for the laboratory-scale production of these complex glycans.

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars found in high concentrations in human breast milk.[1][2] They play a crucial role in infant health, contributing to the development of the gut microbiome, immune system maturation, and protection against pathogens.[2][3] The synthesis of HMO analogues is a significant area of research, enabling studies on their biological functions and potential therapeutic applications.[4][5] Lactose, being the core of most HMOs, is a logical and common starting material for their synthesis.[6][7][8] Its peracetylated form, this compound, offers advantages in chemical synthesis due to the protection of its hydroxyl groups, allowing for regioselective modifications.[6][9]

This guide details the initial preparation of this compound, followed by its conversion into key intermediates and subsequent elaboration into fucosylated and sialylated HMO analogues.

Preparation of this compound

The first step in many chemical syntheses of HMO analogues is the peracetylation of lactose to protect all hydroxyl groups. This enhances solubility in organic solvents and allows for selective deprotection and glycosylation reactions in subsequent steps.

Experimental Protocol: Acetylation of D-Lactose

This protocol is adapted from microwave-assisted synthesis methods, which offer a rapid and efficient alternative to traditional heating.[10][11]

Materials:

  • D-(+)-Lactose monohydrate

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol (95%)

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate, which acts as a catalyst.[10]

  • Heat the reaction mixture under microwave irradiation (e.g., 700 W) for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • After completion, pour the reaction mixture into 200 cm³ of an ice-water mixture and stir.[11]

  • Allow the mixture to stand at 4 °C for 12 hours to precipitate the this compound as a white solid.[10]

  • Filter the precipitate under vacuum and wash with distilled water.[11]

  • Purify the crude product by recrystallization from 95% ethanol, followed by distilled water, to yield pure this compound.[10]

  • Dry the final product in a vacuum oven to a constant weight.[11]

Expected Yield: Approximately 74-85%.[11][12]

Synthesis of Fucosylated HMO Analogues

Fucosylated HMOs, such as 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL), are among the most abundant HMOs in human milk.[13] The synthesis of these molecules often involves the preparation of a suitable lactose acceptor with a free hydroxyl group at the desired position, followed by glycosylation with a fucosyl donor.

Chemoenzymatic Synthesis of 2'-Fucosyllactose

This approach combines chemical synthesis to prepare a key intermediate from this compound with an enzymatic step for the final fucosylation.

Experimental Workflow

chemoenzymatic_synthesis cluster_chem Chemical Synthesis cluster_enzymatic Enzymatic Fucosylation lactose_octaacetate This compound benzyl_lactoside Benzyl β-D-lactoside lactose_octaacetate->benzyl_lactoside 1. Benzyl alcohol, BF₃·Et₂O protected_lactoside Protected Benzyl Lactoside (e.g., 3',4',6'-O-protected) benzyl_lactoside->protected_lactoside 2. Deacetylation (NaOMe), Selective Protection lactose_acceptor Lactose Acceptor (Free 2'-OH) protected_lactoside->lactose_acceptor 3. Deprotection product 2'-Fucosyllactose lactose_acceptor->product 4. Enzymatic Reaction fucosyltransferase α-1,2-Fucosyltransferase fucosyltransferase->product gdp_fucose GDP-Fucose gdp_fucose->product

Caption: Chemoenzymatic synthesis of 2'-Fucosyllactose from this compound.

Protocol: Synthesis of a Lactose Acceptor for 2'-Fucosylation

This protocol describes the initial chemical steps to generate a lactose derivative with a free 2'-hydroxyl group, making it ready for enzymatic fucosylation. The synthesis starts from lactose peracetate (this compound).[6]

Materials:

  • This compound

  • Benzyl alcohol

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Sodium methoxide (NaOMe) in methanol

  • Dibutyltin oxide

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Benzaldehyde dimethyl acetal

  • Camphorsulfonic acid (CSA)

Procedure:

  • Synthesis of Benzyl β-D-lactoside: React this compound with benzyl alcohol in the presence of BF₃·Et₂O to form the β-lactoside.[6]

  • Deacetylation: Treat the resulting product with sodium methoxide in methanol to remove the acetate groups, yielding the unprotected benzyl lactoside.[6]

  • Selective 3'-O-PMB Protection: React the benzyl lactoside with dibutyltin oxide followed by 4-methoxybenzyl chloride to selectively protect the 3'-hydroxyl group with a para-methoxybenzyl (PMB) ether.[6][7]

  • 4',6'-O-Benzylidene Protection: Protect the 4' and 6' hydroxyl groups using benzaldehyde dimethyl acetal with camphorsulfonic acid as a catalyst. This leaves the 2'-hydroxyl group as the only free hydroxyl on the galactose unit, creating the desired lactose acceptor.[6]

Protocol: Enzymatic Synthesis of 2'-Fucosyllactose

This protocol utilizes an in vitro multi-enzyme cascade system.[14]

Materials:

  • Lactose acceptor (from the previous step) or Lactose

  • L-fucose

  • α-1,2-fucosyltransferase (FucT)

  • L-fucokinase/GDP-L-fucose phosphorylase (FKP)

  • Pyruvate kinase (PK)

  • ATP or GTP

  • Buffer solution (e.g., Tris-HCl)

Procedure:

  • Prepare a reaction mixture containing the lactose acceptor, L-fucose, and the enzymes (FucT, FKP, and PK) in a suitable buffer.

  • Add a catalytic amount of ATP or GTP to initiate the cascade. The system is designed to regenerate the expensive sugar nucleotide donor, GDP-L-fucose.[14]

  • Incubate the reaction at an optimal temperature (e.g., 37°C) and pH.

  • Monitor the formation of 2'-Fucosyllactose using methods like High-Performance Liquid Chromatography (HPLC).

  • Purify the product using chromatographic techniques.

Synthesis of Sialylated HMO Analogues

Sialylated HMOs, such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), are important for brain development and immune function.[1][2][3] Their synthesis can be achieved through enzymatic transglycosylation.

Enzymatic Synthesis of 6'-Sialyllactose

This protocol uses a novel exo-α-sialidase with excellent transglycosylation activity to synthesize 6'-Sialyllactose from lactose.[1][15] While this protocol starts from lactose, the principles can be applied to lactose-derived acceptors synthesized from this compound.

Experimental Workflow

sialylation_workflow lactose Lactose product 6'-Sialyllactose lactose->product sialic_acid_donor Sialic Acid Donor (e.g., Sialic Acid Dimer/Oligomer) sialic_acid_donor->product Transglycosylation byproduct Sialic Acid (by-product) sialic_acid_donor->byproduct Hydrolysis sialidase exo-α-Sialidase (e.g., BfGH33C) sialidase->product sialidase->byproduct

Caption: Enzymatic synthesis of 6'-Sialyllactose via transglycosylation.

Protocol: Transglycosylation for 6'-Sialyllactose Synthesis

Materials:

  • Lactose

  • Sialic acid dimer or oligomer (as the sialyl donor)

  • exo-α-Sialidase from Bacteroides fragilis (BfGH33C)[1]

  • Buffer solution (e.g., pH 6.5)

Procedure:

  • Prepare a reaction mixture containing a high concentration of lactose (e.g., 1 M) and the sialic acid donor (e.g., 40 mM) in the appropriate buffer.[1]

  • Add the purified BfGH33C enzyme to the mixture.

  • Incubate the reaction at the optimal temperature (e.g., 50°C) for a short duration (e.g., 10 minutes) to maximize the transglycosylation product and minimize hydrolysis of the donor.[1]

  • Monitor the reaction for the formation of 6'-sialyllactose.

  • Purify the product from the reaction mixture. The enzyme shows high efficiency and strict α2-6 regioselectivity.[1][15]

Data Presentation

The following tables summarize quantitative data from representative synthesis protocols.

Table 1: Reaction Conditions and Yields for HMO Analogue Synthesis
HMO AnalogueStarting MaterialKey Reagents/EnzymesReaction ConditionsYield/ConversionReference
This compound D-LactoseAcetic anhydride, Sodium acetateMicrowave, 700W, 10 min~74%[11]
6'-Sialyllactose Lactose, Sialic acid dimerexo-α-Sialidase (BfGH33C)50°C, pH 6.5, 10 min>20% conversion[1]
2'-Fucosyllactose L-fucose, LactoseFucT, FKP, PK (MECCS)Fed-batch, optimized temp/pH0.73 g/L/h productivity[14]
3-Fucosyllactose Lactose, pNP-Fucα-L-fucosidaseOptimized temp/pHUp to 25%[16]
3'-Sialyllactose Sialic acid, LactoseMulti-enzyme whole cell system35°C, pH 7.0~97% conversion[17]
Table 2: Kinetic Parameters of Enzymes Used in HMO Synthesis
EnzymeSubstrateKm (mM)kcat (s-1)Reference
exo-α-Sialidase (BfGH33C) 4-methylumbelliferyl N-acetyl-α-d-neuraminic acid0.06283.2[1]
exo-α-Sialidase (BfGH33C) Sialic acid dimer0.75329.6[1]

Signaling Pathways and Biological Relevance

While the primary focus of this document is on synthesis, it is crucial to note the biological context for which these molecules are created. Sialylated HMOs, for instance, are known to be vital for infant brain development and cognition, likely by providing sialic acid for the synthesis of gangliosides and sialylated glycoproteins in the brain.[2] Fucosylated HMOs can act as decoy receptors, preventing the attachment of pathogens to intestinal epithelial cells, thereby inhibiting infections. Both types of HMOs also modulate the host immune response and shape the gut microbiota.[3] The synthesis of specific HMO analogues allows researchers to investigate their precise roles in these and other biological pathways.

This collection of protocols and data provides a foundational resource for the synthesis of HMO analogues from this compound, enabling further research into the multifaceted roles of these important biomolecules.

References

Application of Lactose octaacetate in the synthesis of glycopolymers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of lactose octaacetate in the synthesis of well-defined glycopolymers. Glycopolymers, synthetic polymers decorated with pendant carbohydrate moieties, are of significant interest in biomedical research due to their ability to mimic natural glycans and interact with specific lectins and proteins. Lactose-containing glycopolymers, in particular, are valuable tools for studying and targeting galactose-binding lectins, which are involved in various biological processes, including cell adhesion, signaling, and pathogen recognition.

This compound serves as a crucial, protected starting material for the synthesis of lactosyl monomers, which can then be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protecting acetyl groups prevent undesirable side reactions during polymerization and can be removed post-polymerization to yield the final, biologically active glycopolymer.

Key Applications:

  • Drug Delivery: Lactose-functionalized glycopolymers can be used to target drugs to specific cells or tissues that overexpress galactose-binding lectins, such as asialoglycoprotein receptors (ASGPR) on hepatocytes.

  • Biomaterials: These glycopolymers can be incorporated into hydrogels and other biomaterials to create scaffolds that promote specific cell adhesion and tissue regeneration.

  • Biosensors: Immobilized lactose-containing glycopolymers can be used to detect and quantify galactose-binding proteins and pathogens.

  • Immunology: They can be used to study and modulate immune responses involving galactose-specific lectins.

Experimental Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of a Polymerizable Lactosyl Monomer: this compound is chemically modified to introduce a polymerizable group, such as a methacrylate, creating a protected glycomonomer.

  • Controlled Radical Polymerization: The protected lactosyl monomer is polymerized using a controlled radical polymerization technique, like RAFT, to produce a well-defined glycopolymer with controlled molecular weight and low polydispersity.

  • Deprotection: The acetyl protecting groups on the lactose moieties are removed to yield the final, water-soluble, and biologically active glycopolymer.

experimental_workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Final Product Lactose Lactose LOA This compound Lactose->LOA Acetylation LM Protected Lactosyl Methacrylate Monomer LOA->LM Functionalization RAFT RAFT Polymerization LM->RAFT Protected_Polymer Protected Glycopolymer RAFT->Protected_Polymer Deprotection Deacetylation Protected_Polymer->Deprotection Final_Polymer Functional Glycopolymer Deprotection->Final_Polymer

Fig. 1: Overall workflow for the synthesis of functional glycopolymers from lactose.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis of glycopolymers from lactose-derived monomers using RAFT polymerization. The data is compiled from various studies and represents expected ranges.

ParameterSymbolValueMethod of Analysis
Monomer Conversionconv>90%¹H NMR
Number-Average Molecular WeightM_n10,000 - 50,000 g/mol GPC/SEC
Polydispersity IndexPDI1.1 - 1.3GPC/SEC
Degree of PolymerizationDP20 - 100¹H NMR, GPC/SEC
Yield (Polymerization)->85%Gravimetric
Yield (Deacetylation)->95%Gravimetric

Experimental Protocols

Protocol 1: Synthesis of β-D-Lactose Octaacetate

This protocol describes the peracetylation of lactose using acetic anhydride and sodium acetate.

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a 2-L round-bottom flask, combine 900 mL of acetic anhydride and 25 g of anhydrous sodium acetate.

  • While stirring, slowly add 100 g of α-lactose monohydrate to the mixture.

  • Heat the reaction mixture to 100°C and maintain for 2 hours with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of CH₂Cl₂:acetone).

  • Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into 2.7 L of an ice-water mixture in a 4-L beaker and stir gently overnight.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dissolve the crude product in 500 mL of dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the solid from hot ethanol to obtain pure β-D-lactose octaacetate. The yield is typically around 85%.

Protocol 2: Synthesis of 2-(Peracetyl-β-D-lactosyloxy)ethyl Methacrylate (Lac-Ac-EMA)

This protocol describes the synthesis of a polymerizable lactosyl methacrylate monomer from this compound.

Materials:

  • β-D-Lactose octaacetate

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve β-D-lactose octaacetate (1 equivalent) and 2-hydroxyethyl methacrylate (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding triethylamine to neutralize the BF₃·OEt₂.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(peracetyl-β-D-lactosyloxy)ethyl methacrylate monomer.

Protocol 3: RAFT Polymerization of 2-(Peracetyl-β-D-lactosyloxy)ethyl Methacrylate

This protocol details the polymerization of the protected lactosyl monomer using RAFT to synthesize a well-defined glycopolymer.

Materials:

  • 2-(Peracetyl-β-D-lactosyloxy)ethyl methacrylate (Lac-Ac-EMA)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or DMF)

  • Degassing equipment (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask, dissolve the Lac-Ac-EMA monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight and should be carefully calculated (e.g., 50:1:0.2 for a target DP of 50).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature (e.g., 70°C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • To quench the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or methanol).

  • Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

raft_polymerization cluster_initiation Initiation cluster_propagation Chain Transfer & Propagation cluster_equilibrium Equilibrium Initiator Initiator Radical Radical Initiator->Radical Heat Propagating_Chain Propagating Chain (Pn•) Radical->Propagating_Chain + Monomer Intermediate Intermediate Radical Propagating_Chain->Intermediate + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate Dormant_Species Dormant Species Dormant_Species->Propagating_Chain Activation (+ Monomer) Intermediate->Dormant_Species Fragmentation Dormant_Species_eq Dormant Species Propagating_Chain_eq Propagating Chain Dormant_Species_eq->Propagating_Chain_eq k_act

Fig. 2: Simplified schematic of the RAFT polymerization mechanism.
Protocol 4: Deacetylation of the Glycopolymer

This protocol describes the removal of the acetyl protecting groups to yield the final water-soluble glycopolymer.

Materials:

  • Protected glycopolymer

  • Anhydrous methanol (MeOH)

  • Hydrazine monohydrate or sodium methoxide solution

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Dissolve the protected glycopolymer in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of sodium methoxide solution in methanol or a slight excess of hydrazine monohydrate.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the deprotection by ¹H NMR, looking for the disappearance of the acetyl proton signals.

  • Once the deacetylation is complete, neutralize the reaction with a weak acid (e.g., Amberlite IR120 H⁺ resin) if sodium methoxide was used. If hydrazine was used, the excess can be removed by dialysis.

  • Concentrate the solution under reduced pressure.

  • Dissolve the resulting polymer in deionized water and transfer it to a dialysis tube.

  • Dialyze against deionized water for 2-3 days, changing the water frequently to remove all small molecule impurities.

  • Lyophilize the dialyzed solution to obtain the pure, deprotected glycopolymer as a white, fluffy solid.

deacetylation_pathway Protected_Polymer Protected Glycopolymer (with Acetyl Groups) Deprotected_Polymer Functional Glycopolymer (with Free Hydroxyls) Protected_Polymer->Deprotected_Polymer Nucleophilic Acyl Substitution Reagent Hydrazine Monohydrate or Sodium Methoxide Reagent->Deprotected_Polymer

Fig. 3: Deacetylation of the protected glycopolymer.

Conclusion

This compound is a versatile and cost-effective starting material for the synthesis of well-defined, lactose-bearing glycopolymers. The protocols outlined in this document provide a robust framework for researchers to produce these valuable macromolecules for a wide range of biomedical applications. The use of controlled polymerization techniques like RAFT ensures the synthesis of materials with predictable molecular weights and narrow molecular weight distributions, which is crucial for establishing structure-activity relationships in biological systems.

Application Notes and Protocols for the Enzymatic Modification of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic modification of lactose octaacetate, a versatile substrate for the synthesis of complex carbohydrates and glycoconjugates. The protocols detailed below offer step-by-step guidance for conducting regioselective deacetylation and acylation reactions using commercially available lipases.

Application Notes

The enzymatic modification of peracetylated sugars, such as this compound, offers significant advantages over traditional chemical methods. Enzymes, particularly lipases, operate under mild reaction conditions, minimizing the risk of side reactions and the degradation of sensitive functional groups. This high degree of selectivity, or regioselectivity, allows for the precise modification of specific hydroxyl groups on the sugar backbone, a task that is often challenging to achieve through conventional chemical means.

One of the most well-studied enzymes for this purpose is Lipase B from Candida antarctica (CALB), often used in its immobilized form (e.g., Novozym 435). CALB has demonstrated remarkable efficiency in catalyzing both the selective removal of acetyl groups (deacetylation) and the introduction of acyl groups (acylation) on various carbohydrate scaffolds.

The ability to selectively deprotect one or more hydroxyl groups on this compound opens up avenues for the synthesis of a wide array of derivatives with potential applications in drug delivery, vaccine development, and as intermediates for the synthesis of bioactive oligosaccharides. For instance, the regioselective deprotection of the primary hydroxyl groups allows for subsequent targeted modifications, such as glycosylation or the attachment of linker molecules for conjugation to proteins or other carriers.

Furthermore, the enzymatic acylation of partially deacetylated this compound with various fatty acids can lead to the formation of sugar esters with surfactant properties, which are of interest in the pharmaceutical and food industries. The biodegradability and low toxicity of these enzymatically synthesized compounds make them attractive alternatives to chemically synthesized surfactants.

Key Enzymatic Modifications of this compound

Two primary enzymatic modifications of this compound are of significant interest:

  • Regioselective Deacetylation: This process involves the selective removal of one or more acetyl groups from the fully acetylated lactose molecule. Lipases can be used to selectively expose specific hydroxyl groups, creating valuable building blocks for further synthesis. The pH of the reaction medium can influence the regioselectivity of the deacetylation.

  • Regioselective Acylation/Transesterification: In this modification, an acyl group from an acyl donor (e.g., a vinyl ester or a fatty acid) is transferred to a specific hydroxyl group on a partially or fully deacetylated lactose derivative. This allows for the introduction of new functional groups and the synthesis of novel lactose esters.

Experimental Protocols

The following protocols are generalized methods for the enzymatic modification of this compound. Researchers should optimize the reaction conditions for their specific substrate and desired product.

Protocol 1: Regioselective Enzymatic Deacetylation of this compound

This protocol describes the regioselective deacetylation of this compound using immobilized Candida antarctica Lipase B (CALB).

Materials:

  • This compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • tert-Butanol

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 mmol) in a minimal amount of tert-butanol.

  • Add phosphate buffer (pH 7.0) to the solution. The ratio of tert-butanol to buffer can be optimized, but a starting point of 1:4 (v/v) is recommended.

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 1:1).

  • Upon completion (or when the desired level of conversion is reached), filter off the immobilized enzyme. The enzyme can be washed with an organic solvent and reused.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting partially deacetylated lactose derivative by silica gel column chromatography.

Protocol 2: Regioselective Enzymatic Acylation of a Partially Deacetylated Lactose Derivative

This protocol outlines the acylation of a mono-deacetylated lactose derivative using immobilized CALB and a vinyl ester as the acyl donor.

Materials:

  • Partially deacetylated lactose derivative (e.g., hepta-O-acetyl-lactose)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl ester (e.g., vinyl laurate)

  • Anhydrous organic solvent (e.g., toluene or 2-methyl-2-butanol)

  • Molecular sieves (4 Å)

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the partially deacetylated lactose derivative (1 mmol) and the vinyl ester (1.5-3 mmol) in the anhydrous organic solvent in a flask containing activated molecular sieves.

  • Add immobilized CALB (typically 20-50% by weight of the sugar).

  • Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with vigorous shaking.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the enzyme and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic modification of peracetylated disaccharides. Note that specific yields and conversion rates can vary depending on the exact reaction conditions and the source of the enzyme.

Table 1: Regioselective Enzymatic Deacetylation of Peracetylated Disaccharides

Substrate (Disaccharide)EnzymeProduct (Position of Deacetylation)Reaction Time (h)Conversion (%)Isolated Yield (%)Reference
Peracetylated-β-D-glucopyranosyl-(1->4)-D-glucopyranoseImmobilized TLL6-OH monodeprotected24>9585[1]
Peracetylated-β-D-galactopyranosyl-(1->4)-D-glucopyranose (this compound analog)Immobilized CRL4-OH monodeprotected487062[1]
Peracetylated-β-D-glucopyranosyl-(1->3)-D-arabinopyranoseImmobilized CALB6-OH monodeprotected12>9890[1]

TLL: Thermomyces lanuginosus lipase; CRL: Candida rugosa lipase; CALB: Candida antarctica lipase B.

Table 2: Regioselective Enzymatic Acylation of Sucrose Derivatives

SubstrateEnzymeAcyl DonorProductReaction Time (h)Conversion (%)Reference
SucroseImmobilized Humicola lanuginosa lipaseVinyl Laurate6-O-lauroylsucrose2470[2]
SucroseImmobilized Humicola lanuginosa lipaseVinyl Palmitate6-O-palmitoylsucrose4880[2]

Mandatory Visualizations

Experimental Workflow for Enzymatic Deacetylation

deacetylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product sub This compound react Incubation with Agitation (30-40°C) sub->react solv tert-Butanol/Buffer solv->react enz Immobilized CALB enz->react filter Enzyme Filtration react->filter extract Ethyl Acetate Extraction filter->extract purify Column Chromatography extract->purify prod Partially Deacetylated Lactose Derivative purify->prod

Caption: Workflow for the enzymatic deacetylation of this compound.

Logical Relationship in Regioselective Enzymatic Modification

logical_relationship cluster_mod Enzymatic Modification cluster_deriv Derivative Synthesis sub This compound (Fully Protected) deacetylation Regioselective Deacetylation (e.g., CALB, pH control) sub->deacetylation intermediate Partially Deacetylated Lactose Intermediate deacetylation->intermediate acylation Regioselective Acylation (e.g., CALB, Acyl Donor) esterification Further Esterification acylation->esterification intermediate->acylation glycosylation Glycosylation intermediate->glycosylation conjugation Conjugation to Carriers intermediate->conjugation

Caption: Logical flow of enzymatic modification and subsequent derivatization.

References

Application Notes: Lactose Octaacetate as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of lactose octaacetate, a readily available and inexpensive carbohydrate derivative, as a chiral building block for the synthesis of novel chiral ligands and their application in asymmetric catalysis. While direct literature precedent for this compound in this specific role is limited, this document outlines a scientifically plausible approach based on established methodologies in carbohydrate and catalyst chemistry.

Introduction: The Potential of this compound in Asymmetric Synthesis

This compound, the fully acetylated form of lactose, is a stable, crystalline solid. Its inherent chirality, stemming from the glucose and galactose units, makes it an attractive starting material for the synthesis of complex chiral molecules. The eight acetate groups offer sites for selective chemical modification, allowing for the introduction of catalytically active functionalities. This document focuses on the development of a C₂-symmetric diphosphine ligand derived from this compound and its application in asymmetric hydrogenation, a cornerstone of modern pharmaceutical synthesis.

Proposed Synthetic Pathway: From this compound to a Chiral Diphosphine Ligand (Lact-Phos)

The proposed synthesis of a C₂-symmetric diphosphine ligand, tentatively named "Lact-Phos," from this compound involves a multi-step sequence that leverages established carbohydrate chemistry. The key steps include selective deacetylation, introduction of leaving groups, and phosphination.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Synthesis of Lact-Phos Ligand Lactose_Octaacetate This compound Selective_Deacetylation Selective Deacetylation of Primary Hydroxyls Lactose_Octaacetate->Selective_Deacetylation Enzyme or Specific Reagents Tosylation Tosylation of Primary Hydroxyls Selective_Deacetylation->Tosylation TsCl, Pyridine Phosphination Nucleophilic Substitution with Diphenylphosphine Tosylation->Phosphination HPPh₂, Base Lact_Phos Lact-Phos Ligand Phosphination->Lact_Phos Catalytic_Cycle Catalyst_Precursor [Rh(COD)₂(Lact-Phos)]BF₄ Active_Catalyst [Rh(Substrate)(Lact-Phos)]⁺ Catalyst_Precursor->Active_Catalyst + Substrate H2_Addition Oxidative Addition of H₂ Active_Catalyst->H2_Addition + H₂ Hydride_Intermediate [Rh(H)₂(Substrate)(Lact-Phos)]⁺ H2_Addition->Hydride_Intermediate Migratory_Insertion Migratory Insertion Hydride_Intermediate->Migratory_Insertion Product_Complex [Rh(Product)(Lact-Phos)]⁺ Migratory_Insertion->Product_Complex Product_Release Product Release Product_Complex->Product_Release Product_Release->Active_Catalyst Regenerates Catalyst Chiral_Product Chiral Product Product_Release->Chiral_Product

Application Note: Characterization of Lactose Octaacetate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose octaacetate is a fully acetylated derivative of lactose, where all hydroxyl groups are converted to acetate esters. This modification significantly alters its physicochemical properties, making it more hydrophobic and soluble in organic solvents. In pharmaceutical development, acetylated carbohydrates are often synthesized as intermediates or prodrugs to enhance bioavailability. Accurate and comprehensive characterization of such compounds is crucial for quality control, stability studies, and regulatory submissions.

This application note provides detailed protocols for the characterization of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For the analysis of a non-UV-absorbing compound like this compound, a Refractive Index Detector (RID) is a suitable choice. A normal-phase chromatographic method is often employed for the separation of acetylated sugars.

Experimental Protocol: HPLC

2.1.1. Instrumentation and Columns

  • HPLC system equipped with a quaternary or isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2.1.2. Reagents and Sample Preparation

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard and sample.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.1.3. Chromatographic Conditions

ParameterValue
Column Amino-propyl silica (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index Detector (RID)
Injection Volume 20 µL
Run Time Approximately 15 minutes
Data Presentation: HPLC

The primary outcomes of the HPLC analysis are the retention time (tR) and the peak area, which are used for identification and quantification, respectively.

CompoundRetention Time (min)Peak Area (%)Purity (%)
This compound~ 8.599.5> 99%
Minor Impurity 1~ 6.20.3-
Minor Impurity 2~ 10.10.2-

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Lactose Octaacetate dissolve Dissolve in Acetonitrile start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Amino Column inject->separate detect Detection by RID separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Purity and Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the this compound structure.

Experimental Protocol: NMR

3.1.1. Instrumentation

  • NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

3.1.2. Reagents and Sample Preparation

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in an NMR tube.

3.1.3. NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Temperature 25 °C25 °C
Internal Standard TMS (δ 0.00)TMS (δ 0.00)
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Data Presentation: NMR

The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.27d, J=3.6 Hz1HH-1 (Glc)
5.48dd, J=10.4, 7.9 Hz1HH-3 (Gal)
5.35d, J=3.4 Hz1HH-4 (Gal)
5.23t, J=9.6 Hz1HH-3 (Glc)
5.09dd, J=10.4, 3.4 Hz1HH-2 (Gal)
4.95dd, J=9.6, 3.6 Hz1HH-2 (Glc)
4.51d, J=7.9 Hz1HH-1 (Gal)
4.48-4.43m2HH-6a, H-6'a
4.14-4.05m2HH-6b, H-6'b
3.88-3.79m2HH-4, H-5 (Glc)
3.84t, J=6.6 Hz1HH-5 (Gal)
2.15, 2.10, 2.07, 2.04, 2.03, 2.02, 1.95, 1.948 x s24H8 x OAc

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
170.4, 170.2, 170.1, 169.9, 169.8, 169.6, 169.1, 168.98 x C=O (OAc)
100.8C-1 (Gal)
91.7C-1 (Glc)
76.2C-4 (Glc)
72.8C-5 (Gal)
71.9C-3 (Glc)
71.0C-2 (Glc)
70.8C-3 (Gal)
70.6C-5 (Glc)
69.1C-2 (Gal)
66.7C-4 (Gal)
61.8C-6 (Glc)
60.8C-6 (Gal)
20.9, 20.7, 20.6, 20.58 x CH₃ (OAc)

Note: Assignments are based on typical values for this compound and may require 2D NMR experiments for definitive confirmation.

NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing start Weigh Lactose Octaacetate dissolve Dissolve in CDCl₃ with TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire Acquire ¹H and ¹³C NMR Spectra insert->acquire process Fourier Transform and Phase Correction acquire->process integrate Integrate ¹H Signals process->integrate assign Assign Chemical Shifts integrate->assign

Caption: Workflow for NMR analysis of this compound.

Conclusion

The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach for the characterization of this compound. HPLC with RID is effective for determining the purity and quantifying the compound, while ¹H and ¹³C NMR spectroscopy provides definitive structural confirmation. The detailed protocols and representative data presented in this application note can be readily adapted by researchers in the pharmaceutical industry and related fields for the routine analysis of acetylated carbohydrates.

Application Notes and Protocols: The Use of Lactose Octaacetate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, a fully acetylated derivative of lactose, is a versatile compound with emerging applications in both the pharmaceutical and cosmetic industries. Its unique physicochemical properties, including its role as a biodegradable surfactant and its biological activities, make it a compound of interest for innovative formulations. These application notes provide an overview of its use, supported by quantitative data and detailed experimental protocols.

Pharmaceutical Formulations

Application Note: Excipient and Taste-Masking Agent

In the pharmaceutical sector, this compound serves as a specialized excipient.[] While standard lactose is widely used as a filler and diluent in tablets and capsules due to its cost-effectiveness, stability, and compatibility,[2][3][4] this compound offers distinct advantages. It functions as a tablet and capsule diluent, a coating material for controlled release, and an agent to enhance drug stability, solubility, and bioavailability.[][5]

One of its most notable applications is in taste masking of bitter active pharmaceutical ingredients (APIs). The unpleasant taste of many drugs is a significant barrier to patient compliance, especially in pediatric and geriatric populations.[6] this compound, in conjunction with water-soluble polymers, can be used to coat bitter pharmaceutical granules, decreasing the perception of bitterness during oral administration.[7][8] This is achieved by creating a physical barrier that prevents the drug from interacting with taste buds.[8]

Table 1: Comparison of Sweeteners Used in Taste Masking This table provides context for the sweetness of lactose, the parent molecule of this compound, relative to other common pharmaceutical sweeteners.

SweetenerRelative Sweetness (Sucrose = 1)Notes
Sucrose1Most commonly used.[9]
Lactose 0.16 A high amount is required for sweetening effect.[9]
Mannitol0.60Provides a negative heat of solution (cooling sensation).[9]
Sucralose600Exhibits a synergistic sweetening effect.[9]
Saccharin450Can have an unpleasant aftertaste.[9]
Experimental Protocol: Taste Masking of a Bitter API via Polymer Coating

This protocol describes a general method for taste-masking bitter drug granules using a polymer coating that can incorporate agents like this compound.

Objective: To create a physical barrier around API particles to prevent their interaction with taste buds.

Materials:

  • Bitter Active Pharmaceutical Ingredient (API) granules

  • Water-soluble polymer (e.g., Hydroxypropyl Methylcellulose, Ethylcellulose)

  • This compound

  • Plasticizer (e.g., Triacetin)

  • Solvent (e.g., Ethanol, Water)

  • Fluid bed coater

Methodology:

  • Coating Solution Preparation:

    • Dissolve the water-soluble polymer in the selected solvent with continuous stirring.

    • Add the plasticizer to the polymer solution to improve the flexibility of the film.

    • Disperse or dissolve this compound into the solution. The concentration may need to be optimized based on the bitterness of the API.

    • Continue stirring until a homogenous coating solution is formed.

  • Fluid Bed Coating:

    • Load the API granules into the product container of the fluid bed coater.

    • Preheat the granules to the target temperature by fluidizing them with heated air.

    • Begin spraying the coating solution onto the fluidized granules at a controlled rate. Key process parameters to monitor and control include inlet air temperature, product temperature, atomization pressure, and spray rate.

    • Continue the coating process until the desired weight gain (and coating thickness) is achieved.

  • Drying and Curing:

    • Once spraying is complete, continue to fluidize the coated granules with heated air for a specified time to ensure complete evaporation of the solvent.

    • The coated granules can then be cured in an oven at a controlled temperature to ensure the formation of a stable, uniform film.

  • Evaluation:

    • The effectiveness of the taste masking can be evaluated through sensory panel testing or using in-vitro taste sensors.

    • Characterize the coated granules for properties such as particle size distribution, coating uniformity, and drug release profile.

Visualization: Taste-Masking Workflow

Taste_Masking_Workflow cluster_prep Coating Solution Preparation cluster_coating Fluid Bed Coating Process cluster_post Post-Coating cluster_eval Evaluation p1 Dissolve Polymer in Solvent p2 Add Plasticizer p1->p2 p3 Add Lactose Octaacetate p2->p3 p4 Homogenize Solution p3->p4 c1 Load API Granules p4->c1 c2 Fluidize & Preheat c1->c2 c3 Spray Coating Solution c2->c3 c4 Monitor Process Parameters c3->c4 d1 Dry Coated Granules c4->d1 d2 Cure Film d1->d2 e1 Sensory Panel Testing d2->e1 e2 Characterize Properties e1->e2

Workflow for taste masking of pharmaceutical granules.

Cosmetic Formulations

Application Note: Biodegradable Surfactant and Antimicrobial Agent

This compound is identified as a biodegradable surfactant with demonstrated antimicrobial, cytotoxic, and antiviral properties.[10] These characteristics make it a suitable ingredient for cosmetic preparations, particularly in products like hand sanitizers where antimicrobial efficacy is desired.[10] A study demonstrated its successful incorporation into a transparent cosmetic hand sanitizer gel at a concentration of 0.1%.[10] Its use aligns with the "green chemistry" approach, especially when synthesized using methods like microwave irradiation, which can reduce or eliminate the need for toxic solvents.[10][11]

Furthermore, studies have investigated the functional properties of this compound, such as its oil holding capacity (OHC), which may be beneficial in various cosmetic emulsions.[11] Its low cytotoxicity against several cell lines further supports its potential for safe use in topical products.[11]

Quantitative Data

Table 2: Microwave-Assisted Synthesis of this compound [10]

Microwave Time (min)Yield (%)Melting Point (°C)Acetylation (%)Degree of Substitution (DS)
37667.1 – 67.544.362.95
59276.3 – 77.041.102.58
107479.5 – 80.249.603.62

Table 3: Antimicrobial and Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC) [11]

MicroorganismStrainMIC (mg/mL)
Aspergillus nigerATCC 10151.25
Penicillium sp.-2.5
Rhizopus sp.-1.25
Fusarium moniliformeATCC 389321.25

Table 4: Functional Properties of this compound [11]

PropertyValueUnits
Water Holding Capacity (WHC)~2.2g water/g sample
Oil Holding Capacity (OHC)3.4g oil/g sample
Swelling Properties~2.4mL water/g sample
Experimental Protocols

This protocol is adapted from published solvent-free methods for the green synthesis of this compound.[10][11]

Objective: To synthesize this compound using microwave irradiation.

Materials:

  • D-(+)-lactose monohydrate (10.0 g, 0.029 mol)

  • Acetic anhydride (30 cm³, 0.27 mol)

  • Anhydrous sodium acetate (catalyst, 3.0 g, 0.036 mol)

  • Distilled water with ice

  • 95% (v/v) Ethanol

  • Microwave reactor (700 W)

  • Vacuum filtration apparatus

  • Vacuum oven

Methodology:

  • Reaction Setup:

    • Mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate in a round-bottom flask suitable for microwave synthesis.[10]

  • Microwave Irradiation:

    • Place the flask in the microwave reactor and irradiate at 700 W for 10 minutes.[10]

  • Precipitation:

    • After irradiation, pour the hot reaction mixture into a beaker containing 200 cm³ of distilled water with ice cubes.[10][11]

    • Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester.[10][11] A white solid should form.

  • Filtration and Washing:

    • Filter the white precipitate under vacuum.[10][11]

    • Wash the collected solid thoroughly with distilled water to remove unreacted reagents and by-products.[10][11]

  • Purification and Drying:

    • Purify the crude lactose acetate by recrystallizing it from 95% ethanol, followed by another wash with distilled water.[10][11]

    • Dry the purified product in a vacuum oven to a constant weight.[10][11]

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using techniques such as FT-IR and NMR spectroscopy. Determine the melting point and degree of substitution.[10][11]

This protocol outlines the preparation of a cosmetic hand gel containing 0.1% this compound.[10]

Objective: To formulate a stable, transparent hand sanitizer gel with antimicrobial properties.

Materials:

  • Phase A: Hydroxypropyl cellulose (0.80 g), Glycerol (2.00 g), Deionized water (27.00 g)

  • Phase B: this compound (0.10 g), Ethyl alcohol (70.00 g)

  • Phase C: Bergamot oil (fragrance, 0.10 g)

Methodology:

  • Prepare Phase A (Gel Base):

    • In a beaker, thoroughly mix the hydroxypropyl cellulose and glycerol.

    • Add the deionized water while stirring constantly with a magnetic stirrer.

    • Heat the mixture to 70 °C until a thick, transparent, and homogeneous gel is formed.

    • Cool the resulting gel to 35 °C.

  • Prepare Phase B (Active Phase):

    • In a separate beaker, dissolve the this compound in the ethyl alcohol.

  • Combine Phases:

    • Slowly add Phase B to Phase A with continuous stirring until the mixture is completely homogeneous.

  • Add Fragrance:

    • Add the bergamot oil (Phase C) to the gel and stir until it is evenly distributed.

  • Final Evaluation:

    • Assess the final product for its physical appearance (clarity, homogeneity), rheological properties, and sensory characteristics (feel, absorption, odor).

    • Perform stability tests by storing samples at different temperature conditions (e.g., room temperature, 40°C) and observing for any changes over time.

Visualizations: Synthesis and Formulation Workflows

Synthesis_Workflow Workflow for Microwave-Assisted Synthesis of this compound start Mix Reactants: - Lactose Monohydrate - Acetic Anhydride - Sodium Acetate react Microwave Irradiation (700W, 10 min) start->react precipitate Pour into Ice Water & Store at 4°C (12h) for Precipitation react->precipitate filter Vacuum Filtration & Wash with Water precipitate->filter purify Recrystallize from 95% Ethanol filter->purify dry Dry in Vacuum Oven to Constant Weight purify->dry end Characterize Final Product (FT-IR, NMR, MP) dry->end

Synthesis of this compound via microwave irradiation.

Gel_Formulation_Workflow Workflow for Cosmetic Hand Gel Formulation cluster_A Phase A (Gel Base) cluster_B Phase B (Active) cluster_C Phase C (Fragrance) a1 Mix Hydroxypropyl cellulose & Glycerol a2 Add Water & Stir a1->a2 a3 Heat to 70°C to form gel a2->a3 a4 Cool to 35°C a3->a4 combine Combine Phase B into Phase A with stirring a4->combine b1 Dissolve Lactose Octaacetate in Ethanol b1->combine c1 Bergamot Oil add_fragrance Add Phase C & Homogenize c1->add_fragrance combine->add_fragrance package Package Final Product add_fragrance->package

Formulation process for a cosmetic hand sanitizer gel.

References

Troubleshooting & Optimization

Challenges in achieving high yield of β-Lactose octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of β-lactose octaacetate, a key intermediate in synthetic carbohydrate chemistry.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and purification of β-lactose octaacetate, offering potential causes and solutions in a direct question-and-answer format.

Q1: My final yield of β-lactose octaacetate is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the experimental process:

  • Incomplete Reaction: The acetylation reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing of the reactants. Ensure that the lactose is fully dissolved and allowed to react for the recommended duration.

  • Suboptimal Catalyst Amount: The amount of catalyst, typically anhydrous sodium acetate, is crucial. Too little may result in an incomplete reaction, while an excess can sometimes lead to side reactions.

  • Losses During Workup: Significant amounts of the product can be lost during the quenching, extraction, and washing steps. Care should be taken to minimize these losses.

  • Aggressive Purification: While purification is necessary to isolate the β-anomer, overly aggressive or repeated recrystallizations can substantially decrease the final yield.[1][2] The number of crystallizations should be guided by the purity of the crude product.[2]

Q2: The purity of my β-lactose octaacetate is low, with significant contamination from the α-anomer. How can I improve this?

A2: Achieving high anomeric purity is a common challenge.[1][2][3] Here are some strategies to increase the proportion of the β-anomer:

  • Reaction Quenching: The volume of water used to quench the reaction can influence the anomeric ratio of the precipitated product. Using a smaller proportion of water (e.g., 3 volumes relative to the reaction mixture) for large-scale preparations has been shown to result in a crude product with a higher β:α ratio (e.g., ~30:1), which simplifies purification.[1][2] In contrast, using a larger volume of water (e.g., 10 volumes) may precipitate a greater overall amount of product but with a less favorable anomeric ratio.[1][2]

  • Fractional Crystallization: This is the most critical step for purifying β-lactose octaacetate. A mixture of dichloromethane and methanol (e.g., 1:10 v/v) has been reported as an effective solvent system for selectively crystallizing the β-anomer.[1] The purity of the material after one crystallization can be excellent if the crude product is already enriched in the β-form.[1][2]

  • Purity Assessment: It is important to note that melting point and optical rotation values may not be reliable indicators of anomeric purity.[1][2][3] ¹H NMR spectroscopy is the recommended method for accurately determining the anomeric ratio.[1][2][3]

Q3: During the workup, I observe an oily or syrupy product instead of a solid precipitate. What should I do?

A3: The formation of an oil or syrup suggests the presence of impurities or incompletely acetylated products, which can hinder crystallization.

  • Ensure Complete Acetylation: Verify that the reaction has gone to completion using thin-layer chromatography (TLC). The presence of multiple spots below the main product spot may indicate partially acetylated lactose species.

  • Thorough Quenching and Neutralization: Ensure that the acetic anhydride has been fully quenched by stirring the reaction mixture in ice-cold water for an extended period (e.g., overnight).[1][4] Subsequent neutralization with a base like sodium bicarbonate is also critical.

  • Purification: If an oil persists, it may be necessary to perform a chromatographic purification step (e.g., column chromatography) to isolate the desired product from the impurities before attempting crystallization.

Q4: Can I use a different heating method, such as microwave irradiation, for the synthesis?

A4: Yes, microwave-assisted synthesis has been successfully employed for the acetylation of lactose.[4][5] This method offers the advantage of significantly reduced reaction times (e.g., 10-30 minutes) and can lead to high yields (85-90%).[4][5] The workup and purification procedures are generally similar to those of conventional heating methods.[4][5]

Quantitative Data Summary

The following table summarizes yields and anomeric ratios of lactose octaacetate obtained under various experimental conditions.

ParameterConventional Heating (Large Scale)Conventional Heating (Medium Scale)Microwave-Assisted SynthesisReference
Yield (Crude Product) ~70%~77%85-90%[1][2][5]
Yield (After 1-2 Cryst.) ~53%~54%Not specified[1][2]
Anomeric Ratio (α:β) in Crude ~1:30~1:12Not specified[1][2]
Anomeric Ratio (α:β) in Final ~1:270~1:275Not specified[1][2]

Experimental Protocols

Key Experiment: Synthesis and Purification of β-Lactose Octaacetate (Conventional Method)

This protocol is adapted from established literature procedures.[1]

Materials:

  • α-Lactose monohydrate

  • Acetic anhydride (Ac₂O)

  • Anhydrous sodium acetate (NaOAc)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, heat a mixture of acetic anhydride (10 mL per gram of lactose) and anhydrous sodium acetate (0.25 g per gram of lactose) to near boiling.

  • Acetylation: Add α-lactose monohydrate (1 part) in small portions to the hot solution while maintaining the temperature. Continue heating for approximately 20 minutes after all the lactose has dissolved.

  • Quenching: Pour the hot reaction mixture slowly into a beaker containing ice-cold water (3-10 volumes relative to the acetic anhydride used). Stir the mixture vigorously. For optimal β-anomer enrichment on a larger scale, using a smaller volume of water (3 volumes) is recommended.[1][2] Continue stirring overnight to ensure complete precipitation and quenching of unreacted acetic anhydride.

  • Neutralization and Extraction: Neutralize the aqueous suspension by carefully adding solid sodium bicarbonate until effervescence ceases. Extract the product into dichloromethane.

  • Washing and Drying: Wash the organic phase with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purity Analysis (Crude): Analyze the crude product using ¹H NMR to determine the anomeric ratio.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot dichloromethane and add methanol (approximately 10 times the volume of dichloromethane) to induce crystallization. Allow the solution to cool slowly.

  • Isolation and Drying: Collect the crystalline β-lactose octaacetate by vacuum filtration, wash with cold methanol, and dry in a vacuum oven.

  • Purity Analysis (Final): Confirm the purity of the final product using ¹H NMR. If necessary, a second recrystallization can be performed.

Visualizations

Chemical Reaction Pathway

reaction_pathway lactose α-Lactose Monohydrate reagents Acetic Anhydride (Ac₂O) Anhydrous Sodium Acetate (NaOAc) Heat product Crude Product (α- and β-Lactose Octaacetate Mixture) lactose->product Acetylation purification Fractional Crystallization (CH₂Cl₂/MeOH) final_product Pure β-Lactose Octaacetate product->final_product Purification experimental_workflow start Start reaction Acetylation Reaction (Lactose, Ac₂O, NaOAc) start->reaction quench Quench in Ice Water & Stir Overnight reaction->quench neutralize Neutralize with NaHCO₃ & Extract with CH₂Cl₂ quench->neutralize dry Dry & Concentrate Organic Phase neutralize->dry crude Obtain Crude Product dry->crude nmr1 ¹H NMR Analysis (Check α:β Ratio) crude->nmr1 crystallize Recrystallize from CH₂Cl₂/MeOH nmr1->crystallize filter Filter & Wash Crystals crystallize->filter final_product Dry Final Product (Pure β-Anomer) filter->final_product end End final_product->end troubleshooting_tree start Low Yield or Purity Issue? low_yield Primary Issue: Low Yield start->low_yield Yield low_purity Primary Issue: Low Purity (High α-Anomer) start->low_purity Purity check_reaction Check for Reaction Completion (TLC) low_yield->check_reaction check_quench Review Quenching Procedure low_purity->check_quench incomplete Incomplete Reaction check_reaction->incomplete Not Complete workup_loss Review Workup & Purification Steps check_reaction->workup_loss Complete solution_incomplete Increase reaction time/temp. incomplete->solution_incomplete aggressive_cryst Aggressive Recrystallization? workup_loss->aggressive_cryst solution_agg Minimize recrystallization steps. Analyze purity before each step. aggressive_cryst->solution_agg Yes yes_agg Yes no_agg No quench_vol Water Volume for Quenching? check_quench->quench_vol solution_quench Optimize water volume to enrich β-anomer in crude precipitate. quench_vol->solution_quench High Volume high_vol High (e.g., 10 vol) low_vol Low (e.g., 3 vol)

References

Technical Support Center: Optimizing Lactose Octaacetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of lactose octaacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods involve the acetylation of lactose using acetic anhydride.[1][2][3] The reaction is typically catalyzed by a weak base, such as anhydrous sodium acetate, or a Lewis acid like iodine.[1][4] Both conventional heating and microwave irradiation can be employed to promote the reaction.[1][4]

Q2: What is the role of the catalyst in this reaction?

A2: The catalyst facilitates the acetylation of the hydroxyl groups on the lactose molecule. Sodium acetate, a common catalyst, acts as a base to activate the acetic anhydride.[1] Iodine is also an effective catalyst for this transformation.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][5] The reaction is considered complete when the starting material (lactose) is no longer visible on the TLC plate, and a single spot corresponding to the product, this compound, is observed.[5] A typical mobile phase for this analysis is a mixture of ethyl acetate, methanol, and water.[1]

Q4: How is the product, this compound, isolated and purified?

A4: After the reaction is complete, the mixture is typically poured into ice-water to precipitate the crude product and quench any unreacted acetic anhydride.[1][2] The solid product is then collected by vacuum filtration and washed with water.[1] Further purification is achieved by recrystallization, commonly from 95% ethanol and then distilled water.[1]

Q5: What are the expected yields for this compound synthesis?

A5: Yields can vary depending on the reaction conditions. Microwave-assisted synthesis using sodium acetate as a catalyst has been reported to produce yields of 85-90%.[1] Conventional heating methods have also been shown to provide good yields, often around 85%.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Loss of product during work-up or purification. - Sub-optimal reaction conditions (temperature, time, catalyst amount).- Monitor the reaction by TLC to ensure all starting material is consumed. - Carefully perform the precipitation and filtration steps to minimize loss. - Optimize reaction time and temperature. For microwave synthesis, irradiation times of 15-20 minutes have shown high yields.[1]
Product is an oil or fails to crystallize - Presence of impurities. - Incomplete removal of acetic anhydride or acetic acid.- Ensure the crude product is thoroughly washed with cold water to remove water-soluble impurities. - Repeat the recrystallization process, ensuring the correct solvent system (e.g., 95% ethanol/water) is used.[1]
Multiple spots on TLC after reaction completion - Formation of side products (e.g., partially acetylated lactose). - Presence of both α and β anomers.- Column chromatography may be necessary to separate the desired product from side products. - The presence of two closely-eluting spots may indicate the α and β anomers of this compound, which is a common outcome.[5]
Difficulty in determining the anomeric ratio (α vs. β) - Overlapping signals in the 1H NMR spectrum.- The anomeric protons for the α and β anomers of this compound have distinct chemical shifts in the 1H NMR spectrum. Careful integration of these signals can provide the anomeric ratio.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Catalyst Reaction Time Yield (%) Reference
Microwave IrradiationSodium Acetate10 min85-90[1]
Microwave IrradiationSodium Acetate15 min91[1]
Microwave IrradiationSodium Acetate20 min91[1]
Conventional HeatingSodium Acetate2 hours~85[2]
Conventional HeatingIodineOvernightNot specified[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis with Sodium Acetate Catalyst[1]
  • Reaction Setup: In a round-bottom flask, mix 10.0 g of D-(+)-lactose monohydrate with 30 cm³ of acetic anhydride and 3.0 g of anhydrous sodium acetate.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.

  • Work-up: Pour the reaction mixture into 200 cm³ of distilled water with ice cubes and stir.

  • Precipitation: Leave the mixture at 4 °C for 12 hours to allow the this compound to precipitate as a white solid.

  • Isolation: Filter the solid product under vacuum and wash thoroughly with distilled water.

  • Purification: Recrystallize the crude product from 95% ethanol and then distilled water.

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.

Protocol 2: Conventional Heating Synthesis with Sodium Acetate Catalyst[2]
  • Reaction Setup: In a suitable reaction vessel, heat a mixture of anhydrous D-lactose (0.1 mole), acetic acid (0.8 mole), and sodium acetate (0.36 g) to 100°C with stirring.

  • Reaction: Maintain the temperature at 100°C for 2 hours.

  • Work-up: Remove excess acetic acid and water under vacuum.

  • Second Stage Acetylation: To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate at a mole ratio of 1:5:0.25, respectively.

  • Reaction: Heat the mixture under reflux with stirring for approximately 30 minutes.

  • Work-up: Distill off the excess acetic anhydride and acetic acid under vacuum.

  • Precipitation: Pump the molten product into a high-shear mixer with water.

  • Isolation: Filter the resulting product suspension and dry it in an oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Mix Lactose, Acetic Anhydride & Catalyst B Heating (Conventional or Microwave) A->B C Pour into Ice-Water B->C D Precipitation C->D E Vacuum Filtration D->E F Wash with Water E->F G Recrystallization (Ethanol/Water) F->G H Drying G->H I Characterization (TLC, NMR) H->I

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product multiple_spots Multiple TLC Spots start->multiple_spots incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction impurities Impurities Present? oily_product->impurities side_products Side Products or Anomers? multiple_spots->side_products workup_loss Product Loss During Work-up? incomplete_reaction->workup_loss No optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions Yes workup_loss->optimize_conditions No rewash Thoroughly Wash Crude Product impurities->rewash Yes recrystallize Repeat Recrystallization impurities->recrystallize No rewash->recrystallize column_chrom Column Chromatography side_products->column_chrom Side Products anomer_analysis Analyze Anomeric Ratio by NMR side_products->anomer_analysis Anomers

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of lactose octaacetate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound from reaction byproducts.

Q1: My crude product is a sticky, dark-colored oil instead of a solid. What went wrong?

A1: This is a common issue and can be attributed to several factors:

  • Incomplete reaction: If the acetylation is not complete, the presence of partially acetylated, more polar lactose derivatives can prevent crystallization.

  • Excess reagents: Residual acetic anhydride or pyridine can result in an oily product. Pyridine, in particular, can be difficult to remove.

  • Presence of water: If the reaction was not performed under anhydrous conditions or if water was introduced during the initial stages of workup, hydrolysis of the product may have occurred.

Troubleshooting Steps:

  • Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexane.

  • During the workup, ensure efficient removal of pyridine by washing the organic layer with a dilute acid solution, such as 1 M HCl.[1]

  • To remove acetic acid and any remaining acetic anhydride, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • If the product remains oily, attempt to precipitate it by dissolving the oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexane) until the solution becomes cloudy. Cool the mixture to induce precipitation.

Q2: After recrystallization, my yield of this compound is very low. How can I improve it?

A2: Low recovery after recrystallization is a frequent challenge. Here are the primary causes and solutions:[2]

  • Using too much solvent: Dissolving the crude product in an excessive volume of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

  • Inappropriate solvent choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Steps:

  • Minimize solvent usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

  • Solvent selection: For this compound, 95% ethanol is a commonly used and effective recrystallization solvent.[3][4][5] A mixture of dichloromethane and methanol is also reported to be effective.[3]

  • Second crop recovery: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q3: My purified this compound is a mixture of α and β anomers. How can I obtain the pure β-anomer?

A3: The acetylation of lactose often results in a mixture of anomers. The β-anomer is typically the desired product.

  • Crystallization: The β-anomer is generally less soluble than the α-anomer in common recrystallization solvents. Careful recrystallization from 95% ethanol or a dichloromethane-methanol mixture can enrich the β-anomer.[3] It may require multiple recrystallizations to achieve high anomeric purity.

  • Column Chromatography: For complete separation, column chromatography on silica gel is an effective method. A solvent gradient of ethyl acetate in hexane can be used to separate the anomers.

Q4: How do I effectively remove unreacted lactose and partially acetylated byproducts?

A4: Unreacted lactose and partially acetylated products are more polar than the desired this compound.

  • Workup: Unreacted lactose is water-soluble and should be largely removed during the aqueous workup.

  • Recrystallization: These polar impurities are generally more soluble in the recrystallization solvents than this compound and will tend to remain in the mother liquor.

  • Column Chromatography: If recrystallization is insufficient, column chromatography provides a more robust method for separating these byproducts. The more polar impurities will have a stronger affinity for the silica gel and will elute later than the fully acetylated product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical YieldPurity AchievedKey Parameters
Recrystallization 50-70%>98% (can be a mixture of anomers)Solvent: 95% Ethanol or Dichloromethane/Methanol. Slow cooling is crucial.
Column Chromatography 40-60%>99% (can separate anomers)Stationary Phase: Silica Gel. Mobile Phase: Gradient of Ethyl Acetate in Hexane.

Table 2: Analytical Data for Purified β-Lactose Octaacetate

ParameterTypical ValueReference
Melting Point 139-141 °C[6]
Specific Rotation [α]D -4.1° (c=1, CHCl3)[5]
Appearance White crystalline solid[6]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.

  • Drying: Dry the crystals in a vacuum oven to a constant weight.[3][4][5]

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane with a small percentage of ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound (with byproducts) recrystallization Recrystallization (95% Ethanol) synthesis->recrystallization Primary Purification column_chromatography Column Chromatography (Silica Gel) synthesis->column_chromatography High-Purity Separation purity_analysis Purity & Yield Determination recrystallization->purity_analysis anomer_ratio Anomeric Ratio (NMR) recrystallization->anomer_ratio column_chromatography->purity_analysis column_chromatography->anomer_ratio

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Problem with Purified Product low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No solution_yield Check solvent volume Slow cooling Recover second crop low_yield->solution_yield Yes anomer_mixture Anomer Mixture? oily_product->anomer_mixture No solution_oil Improve workup (acid/base wash) Precipitate from non-polar solvent oily_product->solution_oil Yes solution_anomer Multiple recrystallizations Perform column chromatography anomer_mixture->solution_anomer Yes end Pure this compound anomer_mixture->end No solution_yield->end solution_oil->end solution_anomer->end

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Selective Deacetylation of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective deacetylation of lactose octaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this critical chemical modification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for selective deacetylation of this compound?

A1: The primary methods for selective deacetylation of this compound can be broadly categorized into chemical and enzymatic approaches.

  • Chemical Methods: These frequently target the anomeric acetyl group due to its unique reactivity. Common reagents include:

    • Magnesium Oxide (MgO) in Methanol (MeOH)[1]

    • Zinc Acetate (Zn(OAc)₂) in Methanol[2]

    • Hydrazine Acetate or Hydrazine Hydrate[3][4]

    • Tri-isopropyltin Ethoxide ((i-Pr)₃Sn(OEt))[4]

  • Enzymatic Methods: Lipases, particularly Candida antarctica lipase B (CAL-B), are often employed for their high regioselectivity.[5][6][7] These enzymes can selectively hydrolyze specific acetyl groups, often at the anomeric or primary positions.

Q2: How can I monitor the progress of my deacetylation reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the deacetylation reaction.[1][4][8] A suitable solvent system (e.g., hexane/ethyl acetate = 3:1) will allow you to visualize the consumption of the starting material (this compound) and the appearance of the product(s).[1][4] The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting material. Staining with a solution like ceric ammonium molybdate or acidic potassium permanganate followed by heating is typically required for visualization.[9]

Q3: My TLC plate shows multiple spots. What does this indicate?

A3: The presence of multiple spots on your TLC plate, in addition to the starting material, can indicate several possibilities:

  • Formation of anomeric mixtures: If the reaction produces a mixture of α and β anomers of the deacetylated product, these may appear as two poorly separated spots.[1]

  • Over-deacetylation: If the reaction is not carefully controlled, deacetylation can occur at other positions, leading to the formation of di- or tri-deacetylated products.[3][10]

  • Side reactions: Depending on the reagents and conditions, other side products may be formed.

It is crucial to carefully compare the spots with your starting material and, if possible, with a known standard of the desired product.

Q4: What is the best way to purify the partially deacetylated lactose?

A4: Column chromatography is the most widely used method for purifying the desired partially deacetylated product from the reaction mixture.[1] The choice of solvent system for elution will depend on the polarity of the product and impurities. Typically, a gradient of ethyl acetate in hexane is employed.

Troubleshooting Guides

Chemical Deacetylation
Problem Possible Cause(s) Recommended Solution(s)
Incomplete reaction (significant starting material remains) 1. Insufficient reaction time or temperature. 2. Inactive or insufficient catalyst/reagent. 3. Poor quality of solvents or reagents.1. Monitor the reaction by TLC and extend the reaction time as needed. Consider a moderate increase in temperature if the protocol allows. 2. Use fresh, high-quality catalyst/reagent and ensure the correct stoichiometry. For MgO, ensure it is properly activated if required. 3. Use anhydrous solvents where necessary and ensure all reagents meet the required purity standards.
Formation of multiple products (over-deacetylation) 1. Reaction time is too long. 2. Reaction temperature is too high. 3. Excess of deacetylation reagent.1. Perform a time-course study to determine the optimal reaction time for maximizing the yield of the desired product while minimizing side products.[2] 2. Lower the reaction temperature. 3. Use a stoichiometric or slightly excess amount of the deacetylation reagent. For reagents like hydrazine hydrate, using 1.2 equivalents favors mono-deacetylation, while 2.5 equivalents can lead to di- and tri-deacetylation.[3][10]
Low yield of the desired product 1. Inefficient work-up procedure leading to product loss. 2. Degradation of the product during purification. 3. Sub-optimal reaction conditions.1. Ensure proper neutralization and extraction steps. Back-extraction of the aqueous layer can sometimes improve recovery. 2. Use a gentle purification method like flash column chromatography and avoid prolonged exposure to harsh conditions. 3. Optimize reaction parameters such as solvent, temperature, and catalyst loading.
Difficulty in removing the catalyst/reagent 1. The catalyst/reagent is soluble in the work-up solvent. 2. Formation of stable complexes with the product.1. For solid catalysts like MgO, filtration or centrifugation can be effective.[1] For soluble reagents, appropriate aqueous washes (e.g., dilute acid or base) may be necessary. 2. Consider alternative purification methods or consult the literature for specific work-up procedures for the reagent used.
Enzymatic Deacetylation
Problem Possible Cause(s) Recommended Solution(s)
No or very low enzyme activity 1. Incorrect buffer pH or temperature. 2. Denatured or inactive enzyme. 3. Presence of enzyme inhibitors in the substrate or solvent.1. Optimize the pH and temperature according to the enzyme's specifications. CAL-B generally works well in organic solvents at temperatures between 30-60°C. 2. Use a fresh batch of enzyme and handle it according to the manufacturer's instructions. Ensure proper storage conditions. 3. Purify the this compound to remove any potential inhibitors. Ensure the chosen organic solvent is compatible with the enzyme.
Low regioselectivity (multiple products formed) 1. The enzyme has activity at multiple positions under the given conditions. 2. Acyl migration of the acetyl group after initial deacetylation.1. Vary the reaction conditions (solvent, temperature) to enhance the selectivity for the desired position. The anomeric configuration of the substrate can also influence the selectivity of CAL-B.[11] 2. Minimize reaction time and purify the product promptly after the reaction is complete.
Difficulty in separating the enzyme from the product 1. The enzyme is not immobilized. 2. The immobilized enzyme support is breaking down.1. Use an immobilized enzyme preparation (e.g., Novozym 435 for CAL-B) which can be easily removed by filtration.[5] 2. Handle the immobilized enzyme gently to avoid mechanical stress. If breakdown occurs, centrifugation followed by filtration may be necessary.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for different selective deacetylation methods. Note that direct comparison can be challenging due to variations in experimental setups.

Method Reagent/Catalyst Solvent Temperature Time Yield Selectivity Reference
ChemicalMgOMethanolReflux4-5 h~85% (for acetylation)Anomeric[1]
Chemical(i-Pr)₃Sn(OEt)MethanolReflux4-5 hGoodAnomeric[4]
ChemicalZinc AcetateMethanol50-55 °C2-6 hAcceptableAnomeric[2]
ChemicalHydrazine Hydrate (1.2 eq)AcetonitrileNot SpecifiedNot SpecifiedPredominantly heptaacetateAnomeric[3][10]
EnzymaticCandida antarctica Lipase BOrganic Solvent30-60 °CVariesVariesHigh (often anomeric or primary)[5][7][11]

Experimental Protocols

Method 1: Selective Anomeric Deacetylation using MgO/MeOH[1]
  • Dissolve D-lactose octaacetate (1 mmol) in methanol (20 mL) with stirring.

  • Add magnesium oxide (MgO) (1 mmol) to the solution.

  • Heat the mixture to reflux and continue stirring for 4-5 hours.

  • Monitor the reaction progress by TLC (e.g., hexane/EtOAc = 3:1).

  • Upon completion, allow the mixture to cool to room temperature.

  • For small-scale reactions, concentrate the mixture under reduced pressure.

  • For large-scale reactions, neutralize with a saturated aqueous solution of NaHCO₃, then centrifuge to remove the solid.

  • Extract the aqueous phase with dichloromethane (CH₂Cl₂) (3 x volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography.

Method 2: Selective Anomeric Deacetylation using Zinc Acetate[2]
  • Dissolve the per-O-acetylated this compound in methanol.

  • Add zinc acetate dihydrate (Zn(OAc)₂·2H₂O) as the catalyst.

  • Heat the mixture to 50-55 °C.

  • Stir the reaction for 2-6 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Enzymatic Deacetylation using Candida antarctica Lipase B (CAL-B)[5][11]
  • Suspend this compound in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Add immobilized CAL-B (e.g., Novozym 435). The amount can vary, typically from 50% to 200% by weight of the substrate.

  • Add a nucleophile, such as n-butanol (n-BuOH) (typically 3-4 equivalents).

  • Stir the suspension at a controlled temperature (e.g., 45-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow_chemical cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound react Heating & Stirring (Reflux or 50-55°C) start->react solvent Methanol solvent->react catalyst MgO or Zn(OAc)₂ catalyst->react tlc TLC Monitoring react->tlc periodically workup Neutralization & Extraction react->workup on completion tlc->react purify Column Chromatography workup->purify product Selectively Deacetylated Lactose purify->product

Caption: Workflow for chemical selective deacetylation.

experimental_workflow_enzymatic cluster_start_enz Reaction Setup cluster_reaction_enz Reaction cluster_workup_enz Work-up cluster_purification_enz Purification start_enz This compound react_enz Controlled Heating & Stirring (e.g., 45-60°C) start_enz->react_enz solvent_enz Organic Solvent (e.g., MTBE) solvent_enz->react_enz enzyme Immobilized CAL-B enzyme->react_enz nucleophile Nucleophile (e.g., n-BuOH) nucleophile->react_enz tlc_enz TLC Monitoring react_enz->tlc_enz periodically workup_enz Filtration to remove enzyme react_enz->workup_enz on completion tlc_enz->react_enz purify_enz Column Chromatography workup_enz->purify_enz product_enz Selectively Deacetylated Lactose purify_enz->product_enz troubleshooting_logic start TLC Analysis incomplete Incomplete Reaction start->incomplete Start material > Product multiple_spots Multiple Products start->multiple_spots >1 Product spots clean_reaction Clean Reaction start->clean_reaction Single product spot check_time_temp Increase time/temp? incomplete->check_time_temp check_reagents Check reagent quality/amount? incomplete->check_reagents optimize_time_temp Decrease time/temp? multiple_spots->optimize_time_temp check_stoichiometry Check stoichiometry? multiple_spots->check_stoichiometry proceed Proceed to Work-up clean_reaction->proceed

References

Troubleshooting low yields in glycosylation with Lactose octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in glycosylation reactions using lactose octaacetate as a glycosyl donor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My glycosylation reaction with this compound is resulting in a very low yield of the desired product. What are the common causes?

Low yields in glycosylation reactions with this compound can stem from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Activation of the Glycosyl Donor: Inefficient activation by the Lewis acid is a primary cause of low conversion. This can be due to an inappropriate choice of Lewis acid for the specific acceptor, insufficient equivalents of the activator, or catalyst deactivation.

  • Formation of Side Products: Several side reactions can compete with the desired glycosylation, consuming the starting material and complicating purification. Common side products include orthoesters and partially deacetylated glycosides.[1] The formation of glycals through elimination is another possible side reaction.[2]

  • Poor Reactivity of the Glycosyl Acceptor: The nucleophilicity of the alcohol on the glycosyl acceptor plays a critical role. Sterically hindered or electronically deactivated alcohols will react more slowly, leading to incomplete reactions.[3]

  • Incomplete Reaction: The reaction may not have reached completion, resulting in a significant amount of unreacted starting material. This can be due to insufficient reaction time, low temperature, or low catalyst activity.[1]

  • Moisture in the Reaction: Lewis acids used to activate the glycosyl donor are extremely sensitive to moisture. Trace amounts of water in the solvent, reagents, or glassware can quench the catalyst and lead to donor hydrolysis, significantly reducing the yield.[2]

  • Anomeric Purity of this compound: The starting this compound is often a mixture of α and β anomers. While both can be used, the reactivity and stereoselectivity of the reaction can be influenced by the anomeric ratio of the donor.

Q2: I am observing multiple spots on my TLC plate that are more polar than my desired product. What are these byproducts and how can I minimize them?

The presence of multiple, more polar spots on a TLC plate is a common issue and often indicates the formation of partially deacetylated glycoside byproducts.[1]

  • Probable Cause: During the Lewis acid-promoted glycosylation, the acetyl protecting groups can be labile. The glycosyl acceptor (an alcohol) can act as a nucleophile and attack an acetyl group, leading to its removal. This is particularly common at the C-2 position, potentially via an intermediate orthoester.[1]

  • Troubleshooting Strategy: The Glycosylation-Reacetylation Protocol: A highly effective method to combat the formation of these byproducts and improve the overall yield is a one-pot glycosylation-reacetylation protocol.[1] After the initial glycosylation reaction is complete, acetic anhydride and a mild base (like pyridine) are added directly to the reaction mixture. This step re-acetylates the partially deprotected glycoside byproducts, converting them into the desired fully acetylated product. This simplifies purification and can significantly boost the isolated yield.[1]

Q3: How do I choose the right Lewis acid for my glycosylation with this compound?

The choice of Lewis acid is critical as it influences both the reaction yield and the stereoselectivity of the newly formed glycosidic bond. The two most commonly used Lewis acids for activating peracetylated sugar donors are Boron Trifluoride Etherate (BF₃·Et₂O) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).

  • BF₃·Et₂O: This is a versatile and commonly used Lewis acid. For glycosyl donors with a participating group at C-2 (like the acetyl group in this compound), BF₃·Et₂O often favors the formation of the 1,2-trans-glycoside (in this case, the β-glycoside) through an SN2-like pathway.[4]

  • TMSOTf: This is a stronger Lewis acid and tends to promote reactions through an SN1-like pathway, involving the formation of an oxocarbenium ion intermediate.[4] With galactosyl donors, TMSOTf can lead to higher α-selectivity.[4]

The optimal Lewis acid will depend on the desired stereochemical outcome and the reactivity of the glycosyl acceptor. It is often necessary to screen both catalysts to determine the best conditions for a specific substrate combination.

Q4: My reaction is sluggish and I have a lot of unreacted starting material. How can I improve the reaction rate?

A sluggish reaction can be addressed by modifying several parameters:

  • Increase Reaction Temperature: Glycosylation reactions are often started at low temperatures (e.g., 0°C or -20°C) to control selectivity and minimize side reactions. If the reaction is not proceeding, gradually warming the reaction to room temperature can increase the rate.[1] However, be aware that higher temperatures can also lead to more byproduct formation.[5][6]

  • Increase Catalyst Loading: Increasing the equivalents of the Lewis acid can enhance the rate of donor activation. However, excessive amounts of Lewis acid can promote side reactions. A typical starting point is 2 equivalents.[1]

  • Choice of Solvent: The solvent can influence the reaction rate and selectivity. Dichloromethane (CH₂Cl₂) is a common choice for these reactions.

  • Ensure Anhydrous Conditions: As mentioned, water will deactivate the Lewis acid catalyst. Rigorously drying all glassware, solvents, and reagents is crucial for an efficient reaction. Using molecular sieves in the reaction can also help to scavenge any trace moisture.[1]

Data Presentation

Table 1: Comparison of Glycosylation Yields with and without a Reacetylation Step

This table illustrates the significant improvement in isolated yields when a reacetylation step is included after the initial glycosylation reaction. The data is adapted from a study using various peracetylated sugar donors and allyl alcohol as the acceptor.[1]

Glycosyl DonorLewis Acid (2 equiv.)Reacetylation Step?Isolated Yield of Peracetylated Allylglycoside
This compound BF₃·Et₂ONo24%
This compound BF₃·Et₂OYes76%
Maltose OctaacetateBF₃·Et₂ONo18%
Maltose OctaacetateBF₃·Et₂OYes70%
Glucose OctaacetateTMSOTfNo20%
Glucose OctaacetateTMSOTfYes68%
Gathis compoundBF₃·Et₂ONo22%
Gathis compoundBF₃·Et₂OYes61%

Experimental Protocols

Protocol 1: General Procedure for BF₃·Et₂O Promoted Glycosylation with In-Situ Reacetylation

This protocol is a general guideline for the glycosylation of an alcohol acceptor with this compound, followed by a reacetylation step to improve yield.[1]

Materials:

  • This compound (1 equivalent)

  • Glycosyl acceptor (alcohol, 4 equivalents)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·Et₂O, 2 equivalents)

  • Pyridine

  • Acetic Anhydride

  • Activated 3Å Molecular Sieves (optional, but recommended)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound and the glycosyl acceptor. If using, add activated 3Å molecular sieves.

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (CH₂Cl₂). The concentration of the glycosyl donor is typically around 0.1 to 0.2 M.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Lewis Acid Addition: Slowly add boron trifluoride etherate (BF₃·Et₂O) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the this compound and the formation of a new, more polar spot (the partially deacetylated product) and the desired product should be observed.

  • Reacetylation: Once the glycosylation is deemed complete (or has stalled), cool the reaction mixture back to 0°C. Sequentially add pyridine, followed by acetic anhydride.

  • Completion of Reacetylation: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis shows the conversion of the polar byproducts to a single spot corresponding to the peracetylated glycoside.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure peracetylated glycoside.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_reacetylation Reacetylation (Yield Improvement) cluster_workup Work-up & Purification start Start: Dry Glassware & Reagents reagents Combine this compound, Acceptor & Anhydrous Solvent start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert cool_initial Cool to 0°C inert->cool_initial add_lewis Add Lewis Acid (e.g., BF3·Et2O) cool_initial->add_lewis react Stir and Warm to RT (16-24h) add_lewis->react monitor Monitor by TLC react->monitor cool_reacetyl Cool to 0°C monitor->cool_reacetyl add_reagents Add Pyridine, then Acetic Anhydride cool_reacetyl->add_reagents react_reacetyl Stir at RT (2-4h) add_reagents->react_reacetyl monitor_reacetyl Monitor by TLC for Byproduct Conversion react_reacetyl->monitor_reacetyl quench Quench with Sat. NaHCO3 monitor_reacetyl->quench extract Extract with CH2Cl2 & Wash quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End: Pure Glycoside purify->end

Caption: Experimental workflow for glycosylation with a reacetylation step.

Troubleshooting_Logic cluster_analysis Analyze Reaction Outcome cluster_solutions Potential Solutions start Low Yield Observed tlc TLC Analysis: What do you see? start->tlc unreacted_sm Mainly Unreacted Starting Material tlc->unreacted_sm polar_spots Multiple Polar Spots tlc->polar_spots complex_mixture Complex Mixture/ Baseline Material tlc->complex_mixture solution_sm Increase Temp./Time Check Catalyst Activity Ensure Anhydrous Conditions unreacted_sm->solution_sm solution_polar Implement Post-Glycosylation Reacetylation Step polar_spots->solution_polar solution_complex Re-evaluate Reaction Temp. (Start Colder) Check Acceptor Stability complex_mixture->solution_complex

Caption: Troubleshooting logic for low glycosylation yields.

References

Lactose Octaacetate Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of lactose octaacetate. All information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its structure as a peracetylated disaccharide, the primary degradation pathways for this compound are expected to be hydrolysis of the ester linkages and, to a lesser extent, cleavage of the glycosidic bond. Thermal and photodegradation can also occur under specific conditions.

  • Hydrolysis: The eight acetate ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of partially acetylated lactose derivatives and ultimately lactose and acetic acid. The glycosidic bond linking the galactose and glucose units can also be hydrolyzed, especially under acidic conditions.

  • Thermal Degradation: At elevated temperatures, this compound can decompose. Studies on the thermal degradation of lactose suggest that the decomposition of its acetylated derivative would likely involve the breakdown of the sugar rings, leading to the formation of various smaller organic molecules, including carbon dioxide, carbon monoxide, and ethanediol[1].

  • Photodegradation: While specific data on this compound is limited, acetylated carbohydrates can be susceptible to photodegradation. Acetylation has been shown to inhibit light-induced yellowing in some contexts by preventing the cleavage of certain bonds and the formation of chromophores. However, exposure to UV light could still potentially lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry place, protected from light and moisture. Recommended storage temperatures are typically between 2-8°C[2][3]. It should be kept in a tightly sealed container to prevent hydrolysis due to atmospheric moisture.

Q3: How does pH affect the stability of this compound in solution?

Troubleshooting Guides

HPLC Analysis Issues

Q1: I am observing significant peak tailing when analyzing this compound by HPLC. What could be the cause and how can I fix it?

A1: Peak tailing is a common issue in the HPLC analysis of polar compounds like acetylated sugars. The primary causes and potential solutions are outlined below.

  • Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based columns can interact with the polar acetyl groups of this compound, leading to tailing.

    • Solution 1: Use a Highly End-Capped Column: Select a modern, high-purity silica column that has been thoroughly end-capped to minimize the number of accessible silanol groups.

    • Solution 2: Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3 with an additive like trifluoroacetic acid or formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

    • Solution 3: Add a Competitive Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to block the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Q2: My retention times for this compound are shifting between injections. What should I check?

A2: Retention time variability can be caused by several factors related to the HPLC system and mobile phase.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using gradients.

    • Solution: Increase the equilibration time between injections.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the more volatile solvent component can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: Changes in column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

  • Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow rate to fluctuate.

    • Solution: Check for leaks in the system, particularly at fittings. If no leaks are found, the pump may require maintenance.

Forced Degradation Study Issues

Q1: I am not observing any degradation of this compound under my forced degradation conditions. What should I do?

A1: If you are not seeing degradation, the stress conditions may not be stringent enough. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4].

  • Increase Stress Level:

    • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature, or extend the exposure time.

    • Oxidative Degradation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide from 3% to 30%).

    • Thermal Degradation: Increase the temperature in increments (e.g., 10°C at a time).

    • Photodegradation: Increase the light intensity or the duration of exposure.

  • Consider the Physical State: Degradation is often faster in solution than in the solid state. Ensure you are performing stress studies in both states.

Q2: I am seeing complete degradation of my this compound sample. How can I achieve the target degradation level?

A2: Complete degradation makes it difficult to study the degradation pathway and validate a stability-indicating method.

  • Reduce Stress Level:

    • Acid/Base Hydrolysis: Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.

    • Oxidative Degradation: Decrease the concentration of the oxidizing agent.

    • Thermal Degradation: Lower the temperature.

    • Photodegradation: Decrease the light intensity or exposure time.

  • Time-Course Study: Perform a time-course experiment under a fixed stress condition and collect samples at multiple time points to identify the time required to achieve the target 5-20% degradation.

Quantitative Data Summary

While specific quantitative data for the degradation of this compound is scarce in the literature, the following table summarizes stability information for the closely related compound, sucrose octaacetate, which can be used as a reasonable estimate.

Table 1: Estimated Shelf-Life of Sucrose Octaacetate in Solution at Different pH and Temperature Conditions[3]

Temperature (°C)pHEstimated Shelf-Life
254.0025.3 days
255.20114 days
256.0027.4 days
44.000.478 years
45.205.26 years
46.001.47 years

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines. The goal is to achieve approximately 5-20% degradation[4].

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

    • Heat the mixture at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 N NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

    • Keep the mixture at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 1 N HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide.

    • Keep the mixture at room temperature.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

    • Withdraw samples at appropriate time intervals (e.g., 1, 3, 7 days).

    • Dissolve the samples in the mobile phase for analysis.

  • Photodegradation (Solid State):

    • Expose solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Dissolve the samples in the mobile phase for analysis.

3. Sample Analysis:

  • Analyze all stressed and control samples using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze a mixture of the stressed samples generated from the forced degradation study.

  • Adjust the gradient profile, mobile phase composition, and other parameters to achieve adequate resolution between the parent this compound peak and all degradation product peaks.

  • Ensure that the this compound peak is pure in all stressed samples using a photodiode array (PDA) detector to check for peak purity.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 1N NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 30% H2O2, RT) Oxidation->HPLC Thermal Thermal (Solid, 80°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Characterization Characterization of Degradation Products (e.g., LC-MS) HPLC->Characterization LOA Lactose Octaacetate LOA->Acid LOA->Base LOA->Oxidation LOA->Thermal LOA->Photo

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathways LOA This compound Partially_Acetylated Partially Acetylated Lactose Derivatives LOA->Partially_Acetylated Hydrolysis (Acid/Base) Glycosidic_Cleavage_Products Acetylated Glucose + Acetylated Galactose LOA->Glycosidic_Cleavage_Products Hydrolysis (Acidic) Thermal_Degradation_Products CO2, CO, etc. LOA->Thermal_Degradation_Products Thermal Stress Lactose Lactose Partially_Acetylated->Lactose Further Hydrolysis Acetic_Acid Acetic Acid Partially_Acetylated->Acetic_Acid Hydrolysis

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Industrial Synthesis of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis of lactose octaacetate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Product Yield

  • Question: We are experiencing a lower than expected yield of this compound. What are the potential causes and how can we improve it?

  • Answer: Low yields can stem from several factors. Here are some common causes and solutions:

    • Incomplete Reaction: The acetylation of all eight hydroxyl groups on lactose may not have reached completion.

      • Solution: Consider increasing the reaction time or temperature. For microwave-assisted synthesis, optimizing the irradiation time and power can lead to higher yields, with some studies showing the highest yields (up to 91%) at 15-20 minutes of irradiation.[1]

    • Suboptimal Catalyst Amount: The amount of catalyst, such as sodium acetate, can significantly impact the reaction rate and yield.

      • Solution: Ensure the appropriate molar ratio of catalyst to lactose is used. The literature suggests various ratios that can be optimized for your specific process.

    • Product Loss During Workup: Significant amounts of product can be lost during the purification steps.

      • Solution: Carefully review your precipitation and recrystallization procedures. When pouring the reaction mixture into water, ensure thorough stirring and sufficient time for complete precipitation. Optimize the solvent system for recrystallization to maximize recovery of the pure product.

Issue 2: Product Purity Concerns (Anomeric Mixtures and Incomplete Acetylation)

  • Question: Our final product appears to be a mixture of α and β anomers, and we suspect the presence of partially acetylated lactose. How can we address this?

  • Answer: The formation of anomeric mixtures and incompletely acetylated byproducts is a common challenge.

    • Anomeric Ratio: The acetylation of lactose often results in a mixture of α and β anomers. While some applications may tolerate this mixture, others require the pure β-anomer.

      • Analysis: It is crucial to use reliable analytical methods to determine the anomeric ratio. Studies have shown that melting point and optical rotation are not reliable indicators of anomeric purity.[2] ¹H NMR spectroscopy is the recommended method for accurate determination of the α to β ratio.[2]

      • Control: Attempts to significantly increase the proportion of the β-anomer through various acetylation protocols have had limited success.[2] However, careful control of reaction conditions and the choice of starting material (α-lactose monohydrate) can influence the final anomeric ratio.

    • Incomplete Acetylation: The presence of hepta- or lower-acetylated lactose derivatives is a common impurity.

      • Cause: This is often due to insufficient reaction time, temperature, or amount of acetylating agent (acetic anhydride).

      • Solution: To drive the reaction to completion, ensure an adequate excess of acetic anhydride is used. Increasing the reaction temperature and/or time can also promote full acetylation. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material and partially acetylated intermediates are no longer present.[2]

Issue 3: Difficulties in Purification

  • Question: We are finding it challenging to purify this compound to the desired level on an industrial scale. What are some effective purification strategies?

  • Answer: Large-scale purification of this compound can be complex.

    • Crystallization: Recrystallization is a common method for purification.

      • Challenge: Crystallizing the pure β-form from a mixture of anomers can be difficult.[2]

      • Solution: A revised protocol for isolation and crystallization can make the preparation of β-lactose octaacetate less labor-intensive.[2] Experimenting with different solvent systems, such as ethanol-water mixtures, can improve the efficiency of recrystallization.[1][3]

    • Precipitation: The initial purification step often involves precipitating the crude product from an aqueous solution.

      • Procedure: After the reaction is complete, the mixture is typically poured into a water-ice mixture to precipitate the this compound as a white solid.[1][3] This is followed by filtration and washing with distilled water.[1][3]

    • Alternative Methods: For industrial-scale purification, more advanced techniques may be considered.

      • Nanofiltration: While not specifically documented for this compound, nanofiltration has been used for the purification of other lactose derivatives and could be explored as a potential method for removing unreacted lactose, monosaccharides, and mineral salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on an industrial scale?

A1: The most prevalent method involves the esterification of lactose with acetic anhydride using a catalyst.[1] Two main heating techniques are employed:

  • Conventional Heating: This traditional method involves heating the reaction mixture, typically at temperatures around 100°C for several hours.[4]

  • Microwave-Assisted Synthesis: This "green" chemistry approach utilizes microwave irradiation to significantly reduce reaction times (often to minutes) and can lead to high yields.[1][3] This method can also be performed without the use of toxic solvents like pyridine or dimethylformamide.[3]

Q2: What are the common catalysts used in this compound synthesis?

A2: The most commonly used catalyst is anhydrous sodium acetate.[1][3][4] Other catalysts that have been reported in the literature for acetylation of sugars include iodine and various Lewis acids, although these are less common for the large-scale production of this compound.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[1][2] By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., dichloromethane:acetone 10:1), you can visualize the disappearance of the starting material (lactose) and the appearance of the product (this compound).[2]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Acetic anhydride is corrosive and has a strong odor. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should also be taken when handling hot reaction mixtures.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time ~2 hours10 - 30 minutes[1]
Typical Yield ~85%[4]74% - 91%[1][3]
Energy Consumption HighLow
Solvent Use Often requires solventsCan be performed solvent-free[3]

Experimental Protocols

1. Microwave-Assisted Synthesis of this compound [1][3]

  • Materials:

    • D-(+)-lactose monohydrate

    • Acetic anhydride

    • Anhydrous sodium acetate

    • Distilled water

    • Ice

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.

    • Place the flask in a microwave reactor and irradiate at a specified power (e.g., 700 W) for a predetermined time (e.g., 10-20 minutes).

    • After the reaction is complete, pour the hot mixture into a beaker containing a stirred mixture of distilled water and ice.

    • Continue stirring and leave the mixture at a low temperature (e.g., 4°C) for several hours to allow for complete precipitation of the this compound.

    • Filter the white solid product under vacuum and wash it thoroughly with distilled water.

    • For further purification, recrystallize the crude product from 95% ethanol.

    • Dry the purified this compound in a vacuum oven to a constant weight.

2. Conventional Synthesis of this compound [4]

  • Materials:

    • Anhydrous D-lactose

    • Acetic acid

    • Anhydrous sodium acetate

    • Acetic anhydride

  • Procedure:

    • Heat a mixture of anhydrous D-lactose, acetic acid, and anhydrous sodium acetate with stirring (e.g., at 100°C for 2 hours).

    • Remove excess acetic acid and water under vacuum.

    • To the resulting partially acetylated lactose, add acetic anhydride and anhydrous sodium acetate.

    • Heat the mixture under reflux with stirring for approximately 30 minutes.

    • Distill off the excess acetic anhydride and acetic acid for recycling.

    • The molten product is then mixed with water, ground, filtered, and dried.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification cluster_analysis Quality Control reactants Lactose, Acetic Anhydride, Sodium Acetate reaction Heating (Conventional or Microwave) reactants->reaction precipitation Precipitation (in Ice Water) reaction->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization drying Drying recrystallization->drying analysis Analysis (TLC, NMR) drying->analysis final_product This compound analysis->final_product troubleshooting_guide cluster_yield Low Yield Solutions cluster_purity Purity Improvement cluster_purification Purification Strategies problem Problem Encountered low_yield Low Yield problem->low_yield purity_issue Purity Issues problem->purity_issue purification_difficulty Purification Difficulty problem->purification_difficulty increase_time Increase Reaction Time/Temp low_yield->increase_time optimize_catalyst Optimize Catalyst Ratio low_yield->optimize_catalyst improve_workup Improve Workup Technique low_yield->improve_workup nmr_analysis Use 1H NMR for Anomer Ratio purity_issue->nmr_analysis excess_anhydride Use Excess Acetic Anhydride purity_issue->excess_anhydride monitor_tlc Monitor with TLC purity_issue->monitor_tlc optimize_recrystallization Optimize Recrystallization purification_difficulty->optimize_recrystallization alternative_methods Explore Alternative Methods (e.g., Nanofiltration) purification_difficulty->alternative_methods

References

Removal of residual catalysts from Lactose octaacetate preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of residual catalysts from lactose octaacetate preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound?

The most frequently used catalyst for the acetylation of lactose to form this compound is anhydrous sodium acetate.[1][2] Other catalysts that may be employed include iodine and zinc chloride.

Q2: What is the standard procedure for removing a sodium acetate catalyst?

The standard workup involves pouring the reaction mixture into a large volume of cold water or a water-ice mixture.[1][2] This causes the this compound to precipitate as a solid. The solid is then collected by filtration, washed thoroughly with distilled water, and further purified by recrystallization from ethanol.[1][2]

Q3: How can I remove an iodine catalyst?

If iodine is used as a catalyst, the reaction mixture will typically have a dark yellow or brownish color. To remove the iodine, the crude product, dissolved in an organic solvent like dichloromethane, should be washed with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This is followed by washes with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then water.[3]

Q4: What is the procedure for removing a zinc chloride catalyst?

For reactions using a zinc chloride catalyst, the workup typically involves diluting the reaction mixture with an organic solvent and washing it with water and brine. Further purification is then achieved by column chromatography.

Q5: Is the melting point a reliable indicator of this compound purity?

No, the melting point is not considered a reliable criterion for the purity of β-lactose octaacetate.[4] It has been observed to be polymorphous, meaning it can exist in different crystalline forms with different melting points. 1H NMR spectroscopy is a more definitive method for confirming purity and anomeric ratio.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product is an oil or syrup, not a solid, after precipitation. - Incomplete reaction, leaving partially acetylated, more soluble byproducts.- Excessive residual acetic anhydride or acetic acid.- Ensure the reaction has gone to completion using TLC analysis before workup.- Ensure a sufficiently large volume of cold water is used for precipitation to fully quench the reaction and dissolve impurities.
Product remains colored (e.g., yellow or brown) after washing. - Residual iodine catalyst.- Charring of the sugar due to localized overheating during the reaction.- If iodine was the catalyst, wash the organic solution of the product with 10% aqueous sodium thiosulfate.[3]- Consider recrystallization with activated charcoal to remove colored impurities.
Low yield of purified product. - Loss of product during multiple washing or recrystallization steps.- Incomplete precipitation.- Minimize the number of purification steps if possible, guided by analytical checks (TLC, NMR).- Ensure the precipitation is carried out at a low temperature (e.g., in an ice bath) to maximize the recovery of the solid product.[1][2]
Analytical tests (e.g., NMR) indicate the presence of residual catalyst. - Insufficient washing of the precipitated product.- Inefficient removal during recrystallization.- Increase the number of washes with distilled water after filtration.- Perform a second recrystallization, ensuring the product fully dissolves in the hot solvent and crystallizes slowly upon cooling.
TLC analysis shows multiple spots after purification. - Presence of unreacted starting material or partially acetylated byproducts.- Anomeric mixture (α and β isomers).- Optimize the reaction time and temperature to ensure complete acetylation.- Column chromatography may be necessary to separate the desired product from impurities.[4]- this compound can exist as α and β anomers, which may appear as closely spaced spots on a TLC plate.[4]

Analytical Methods for Purity Assessment

A summary of common analytical techniques to assess the purity of this compound and detect residual catalysts is provided below.

Analytical TechniquePurposeTypical Observations
Thin-Layer Chromatography (TLC) To monitor reaction progress and assess the purity of the final product.This compound typically has an Rf value of around 0.74 in an ethyl acetate/methanol/water (17:2:1 v/v/v) mobile phase.[1] Impurities will appear as separate spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities, including residual catalyst.1H and 13C NMR spectra can definitively identify this compound.[3][5] Residual sodium acetate would be visible in the 1H NMR spectrum as a singlet around 1.9 ppm in D₂O, but is generally not seen in CDCl₃ as it is insoluble.
High-Performance Liquid Chromatography (HPLC) To quantify the purity of this compound and detect any soluble impurities.HPLC with a refractive index detector (RID) is a common method for the analysis of sugars and their derivatives.[6][7]

Experimental Protocols

Protocol 1: Removal of Sodium Acetate Catalyst by Precipitation and Washing
  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of ice and distilled water (approximately 10 volumes of water to 1 volume of reaction mixture).[4] A white solid of this compound should precipitate.

  • Stirring: Continue stirring the mixture for several hours (or overnight) to ensure complete precipitation and to dissolve the sodium acetate and any unreacted acetic anhydride.[4]

  • Filtration: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter paper with several portions of cold distilled water.

  • Neutralization (Optional but Recommended): To ensure complete removal of acetic acid, the crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with water and dried over a drying agent (e.g., anhydrous magnesium sulfate).[3][4]

  • Drying: Dry the purified this compound in a vacuum oven to a constant weight.[1][2]

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.[1][2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reaction Acetylation of Lactose (Acetic Anhydride, Catalyst) precipitation Precipitation in Ice Water reaction->precipitation Workup filtration1 Vacuum Filtration precipitation->filtration1 washing Wash with Distilled Water filtration1->washing recrystallization Recrystallization from Ethanol washing->recrystallization Further Purification drying Vacuum Drying washing->drying If sufficiently pure filtration2 Vacuum Filtration recrystallization->filtration2 filtration2->drying tlc TLC Analysis drying->tlc nmr NMR Analysis drying->nmr hplc HPLC Analysis drying->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Obtained check_purity Assess Purity (TLC/NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure this compound is_pure->end Yes troubleshoot Troubleshooting Steps is_pure->troubleshoot No recrystallize Recrystallize troubleshoot->recrystallize wash Additional Washing troubleshoot->wash chromatography Column Chromatography troubleshoot->chromatography recrystallize->check_purity wash->check_purity chromatography->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of Glycosylation Yields: Lactose Octaacetate vs. Thioglycosides

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of synthetic carbohydrate chemistry, the choice of a glycosyl donor is paramount to the success of a glycosylation reaction, directly influencing yield, stereoselectivity, and overall efficiency. This guide provides a detailed comparison between two common classes of glycosyl donors: the classical lactose octaacetate and the versatile thioglycosides. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their synthetic strategies.

Introduction to Glycosyl Donors

Glycosylation is the enzymatic or chemical process that attaches a carbohydrate, known as a glycan, to another molecule. The electrophilic partner in this reaction, the glycosyl donor, contains a leaving group at the anomeric center. This compound, a peracetylated sugar, relies on the activation of its anomeric acetate group, typically by a Lewis acid. In contrast, thioglycosides feature a sulfur-linked aglycon at the anomeric position, which can be activated by a wide array of thiophilic promoters, offering significant versatility.[1][2][3] Thioglycosides are renowned for their stability under various reaction conditions, making them key building blocks in modern oligosaccharide synthesis.[1][2][4][5]

This compound as a Glycosyl Donor

This compound is a readily available and crystalline derivative of lactose. Its use as a glycosyl donor typically involves activation with a Lewis acid, such as stannic tetrachloride, which facilitates the departure of the anomeric acetate to form a reactive oxocarbenium ion intermediate.

Experimental Protocol: Glycosylation with this compound

The following protocol is a general method for the glycosylation of an alcohol acceptor using this compound, based on a stannic tetrachloride-catalyzed reaction.[6]

  • Dissolve the this compound donor in dry dichloromethane.

  • Add stannic tetrachloride (typically ~1.0 equivalent) to the solution. Stir for 10 minutes at room temperature.

  • Cool the mixture to -10°C, which may result in the formation of a white precipitate.

  • Add a solution of the glycosyl acceptor (typically ~1.1 equivalents) in dichloromethane to the reaction mixture.

  • Maintain the reaction at -10°C for several hours (e.g., 4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture, separate the organic layer, wash it with brine, and dry it over sodium sulfate.

  • Concentrate the solution in vacuo and purify the residue by silica gel column chromatography to obtain the desired glycoside.

Performance Data: this compound

The use of peracetylated sugars like this compound often leads to the formation of 1,2-trans-glycosides due to neighboring group participation from the C2-acetate group. However, conditions can be tuned to favor other anomers.

DonorAcceptorCatalyst/PromoterSolventConditionsYieldProductReference
β-Lactose Octaacetate8-EthoxycarbonyloctanolSnCl₄Dichloromethane-10°C, 4 hGood Yield*α-glycoside[6]
β-Lactose Octaacetate4-HydroxyacetophenoneAlCl₃Neat87°C, 4.5 hNot Isolated**Glycosidic bond cleavage[7]

*Note: The original paper describes the yield as "good" and focuses on the formation of the α-anomer via an in-situ anomerization from an initial β-glycoside product formed through an orthoester intermediate.[6] Note: This reaction did not yield the expected glycosylation product, indicating that strong Lewis acids and high temperatures can lead to undesired side reactions, such as the cleavage of the internal glycosidic bond of lactose. [7]

Thioglycosides as Glycosyl Donors

Thioglycosides are highly stable and versatile glycosyl donors.[1][2] Their stability to a wide range of reaction conditions used for installing and removing protecting groups makes them particularly valuable.[1] Activation is achieved using thiophilic promoters, with the N-iodosuccinimide (NIS) and triflic acid (TfOH) system being one of the most common.[4][8] This combination allows for glycosylations to proceed under mild conditions and with high efficiency.[1]

Experimental Protocol: Glycosylation with a Thioglycoside Donor

The following is a widely used protocol for glycosylation using a thioglycoside donor activated by NIS/TfOH.[4]

  • Add the glycosyl acceptor (1.0 equiv.) and thioglycoside donor (1.0–3.0 equiv.) to a flask and dry thoroughly, for example, by azeotroping with toluene under reduced pressure.

  • Place activated molecular sieves (e.g., MS 4Å) in a separate two-necked flask under an inert atmosphere (e.g., Argon).

  • Dissolve the dried donor and acceptor in an appropriate dry solvent (e.g., dichloromethane) and transfer the solution to the flask containing the molecular sieves.

  • Cool the mixture to the desired temperature (e.g., -80°C to 0°C).

  • Add NIS (1.2–4.0 equiv.) to the suspension.

  • Add a catalytic amount of TfOH (0.1–0.5 equiv.) to initiate the reaction.

  • Stir the mixture at the set temperature until TLC analysis indicates complete consumption of the donor.

  • Neutralize the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Filter the mixture through Celite® and wash the organic layer with saturated aqueous Na₂S₂O₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the final product.

Performance Data: Thioglycosides

Thioglycosides have been used to synthesize a vast array of complex oligosaccharides with varying yields depending on the donor, acceptor, protecting groups, and activation system. The reactivity of thioglycosides can be tuned by altering their protecting groups, leading to the concept of "armed" (electron-donating groups, more reactive) and "disarmed" (electron-withdrawing groups, less reactive) donors.

DonorAcceptorPromoter SystemSolventConditionsYieldReference
p-Octyloxyphenyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-1-thio-β-D-glucopyranosideSecondary AlcoholsPIFA / TfOHCH₂Cl₂0°CGood Yields[1]
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideThiophenolTfOH (0.8 equiv)-0°C -> RT, 1.5 h77%[9]
Galactose per-acetate derived thiophenol glycosideThiophenolTfOH (0.8 equiv)-0°C -> RT, 30 min88%[9]
2-Pic SPh-donorsVarious AcceptorsNIS / TfOH--48-68%[10]
Armed/Disarmed ThioglycosidesVarious AcceptorsPhenyl(trifluoroethyl)iodonium triflimideCH₂Cl₂/PivalonitrileRT68-97%[11]

Comparative Analysis and Visualizations

The choice between this compound and thioglycosides depends heavily on the specific synthetic challenge.

  • Reactivity and Yield: Thioglycosides generally offer a broader range of reactivity and can be activated under milder conditions, often leading to higher and more reliable yields across a wider variety of substrates.[1][9][11] The activation of this compound with strong Lewis acids can be harsh and may not be compatible with sensitive functional groups on the donor or acceptor.[7]

  • Versatility: Thioglycosides are significantly more versatile. Their activation methods are numerous (e.g., NIS/TfOH, hypervalent iodine, metal salts, light-induced), allowing for orthogonal glycosylation strategies where different types of donors can be activated selectively in the same reaction mixture.[1][3][4][10]

  • Stability: Thioglycosides are generally more stable than many other glycosyl donors, including glycosyl halides or trichloroacetimidates, making them easier to handle and store.[1][4]

  • Stereocontrol: Both donor types can provide 1,2-trans products through neighboring group participation of a C2-acyl group. However, the vast literature on thioglycosides provides more established strategies for achieving both 1,2-trans and 1,2-cis glycosidic linkages by modulating protecting groups, promoters, and reaction conditions.[12]

G cluster_workflow General Glycosylation Workflow prep 1. Prepare & Dry Glycosyl Donor & Acceptor react 2. Glycosylation Reaction (Donor Activation & Coupling) prep->react quench 3. Reaction Quench & Aqueous Workup react->quench purify 4. Chromatographic Purification quench->purify product 5. Product Characterization purify->product

Caption: A generalized workflow for a chemical glycosylation reaction.

G cluster_activation Activation Pathways to Oxocarbenium Ion LO Lactose Octaacetate Oxo Oxocarbenium Ion Intermediate LO->Oxo + LA TG Thioglycoside TG->Oxo + Promoter LA Lewis Acid (e.g., SnCl₄) Promoter Thiophilic Promoter (e.g., NIS/TfOH) Product Glycosidic Product Oxo->Product + Acceptor Acceptor Glycosyl Acceptor (R-OH)

References

Validating Anomeric Purity of Lactose Octaacetate: A Comparative Guide to ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with lactose derivatives, ensuring the anomeric purity of intermediates like lactose octaacetate is a critical step in chemical synthesis and drug formulation. The spatial orientation of the anomeric center significantly influences the molecule's physical, chemical, and biological properties. This guide provides a detailed comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for validating the anomeric purity of this compound, supported by experimental data and protocols.

¹H NMR Spectroscopy: The Gold Standard for Anomeric Purity

¹H NMR spectroscopy stands out as the most reliable and quantitative method for determining the anomeric composition of this compound.[1] This technique allows for the direct observation and quantification of the distinct anomeric protons of the α and β isomers.

In the ¹H NMR spectrum of this compound, the anomeric protons resonate in a well-resolved region, typically between δ 4.5 and 6.5 ppm. The α-anomer's anomeric proton (H-1) appears as a doublet at a downfield chemical shift, while the β-anomer's H-1 proton resonates at a more upfield position. This difference in chemical shift is due to the different magnetic environments of the anomeric protons in the two isomeric forms.

A study on the preparation of β-lactose octaacetate highlights that while melting point and optical rotation are unreliable for purity assessment, ¹H NMR spectroscopy provides confident determination.[1] The integration of the signals corresponding to the anomeric protons allows for a direct and accurate calculation of the α-to-β anomer ratio.

Key Chemical Shifts for Anomeric Protons

The following table summarizes the characteristic ¹H NMR chemical shifts for the anomeric protons of this compound in a common NMR solvent, deuterochloroform (CDCl₃).

AnomerAnomeric Proton (H-1) Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
α-anomer ~6.28~3.6
β-anomer ~5.7 (glucose residue), ~4.59 (galactose residue)~8.0 (for H-1 of glucose residue)

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument.

Experimental Protocol: ¹H NMR for Anomeric Purity

This section details the protocol for determining the anomeric purity of this compound using ¹H NMR spectroscopy.

1. Sample Preparation:

  • Weigh accurately approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in about 0.6-0.8 mL of deuterochloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • Acquire the spectrum at a standard temperature, typically 25°C.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 of the anomeric protons should be used for accurate quantification.

3. Data Processing and Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Identify the signals corresponding to the anomeric protons of the α and β anomers based on their characteristic chemical shifts and coupling constants.

  • Integrate the area under the respective anomeric proton signals.

  • Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of the anomeric proton of the specific anomer / Sum of integrals of both anomeric protons) x 100

Workflow for ¹H NMR Validation

Validation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process FID acquire->process integrate Integrate Anomeric Signals process->integrate calculate Calculate Anomer Ratio integrate->calculate report report calculate->report Report Purity

Caption: Workflow for anomeric purity validation using ¹H NMR.

Comparison with Alternative Methods

While ¹H NMR is the preferred method, other techniques have been historically used. This section compares ¹H NMR with these alternatives.

MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the resonance of atomic nuclei in a magnetic field. Distinct signals for α and β anomers are observed and quantified.High accuracy and precision. Provides direct structural information. Non-destructive. Requires small sample amount.Higher instrument cost. Requires specialized expertise for operation and data interpretation.
Melting Point Analysis Measures the temperature at which the solid and liquid phases are in equilibrium. Pure compounds have a sharp melting point.Simple and inexpensive.Unreliable for anomeric purity as mixtures can have sharp melting points, and the presence of impurities can depress the melting point.[1]
Optical Rotation ([α]D) Measures the rotation of plane-polarized light by a chiral compound. Each anomer has a characteristic specific rotation.Relatively simple and inexpensive.Indirect method. The measured rotation is a weighted average of the anomers present. Less sensitive to small amounts of anomeric impurity.[1]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Can be highly sensitive and quantitative.Requires method development for optimal separation of anomers. May require derivatization.

Logical Comparison of Validation Methods

Method_Comparison nmr_adv Direct & Quantitative High Specificity mp Melting Point or Optical Rotation hplc HPLC nmr_dis High Cost Expertise Needed unreliable Unreliable for Purity mp->unreliable indirect Indirect Measurement or->indirect method_dev Method Development hplc->method_dev

Caption: Comparison of ¹H NMR with alternative validation methods.

References

Comparative Analysis of the Biological Activity of α- and β-Anomers of Lactose Octaacetate

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the biological activities of the α- and β-anomers of lactose octaacetate. While the existing body of research offers insights into the bioactivity of this compound, a direct, comprehensive comparison of the individual anomers is not extensively documented in publicly available literature. This report synthesizes the available data, highlighting findings where the anomeric form is specified and noting the areas where further research is required to elucidate the distinct biological profiles of the α- and β-forms.

Summary of Biological Activities

This compound, the fully acetylated derivative of lactose, has been investigated for a range of biological activities. The available research predominantly focuses on a mixture of anomers or the β-anomer, revealing its potential as an antimicrobial and antiviral agent with low cytotoxicity.

Antimicrobial and Antifungal Activity

Studies on this compound, without explicit differentiation between anomers, have demonstrated mild to moderate antifungal properties. Research involving a microwave-assisted synthesis of this compound showed its efficacy against several fungal strains.[1][2]

Antiviral Activity

The antiviral potential of this compound has also been explored. One study reported its activity against Poliovirus type 1 (PV-1).[1] However, the same study found it to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1] The specific anomer responsible for the observed activity against PV-1 was not identified.

Cytotoxicity

This compound has generally exhibited low cytotoxicity against various cell lines, including Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cells.[1][2] This low toxicity is a promising characteristic for potential therapeutic applications.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that these studies did not perform a side-by-side comparison of the α- and β-anomers. The term "this compound" is used when the anomeric form was not specified in the study.

Biological ActivityTest Organism/Cell LineCompoundResultReference
Antifungal Activity Aspergillus niger ATCC 1015This compoundSlight to moderate activity[1]
Penicillium sp.This compoundSlight to moderate activity[1]
Rhizopus sp.This compoundSlight to moderate activity[1]
Fusarium moniliforme ATCC 38932This compoundSlight to moderate activity[1]
Antiviral Activity Poliovirus type 1 (PV-1)This compoundSelectivity Index (SI) = 2.4[1]
Herpes Simplex Virus type 1 (HSV-1)This compoundInactive[1]
Influenza A virus (IAV/H3N2)This compoundInactive[1]
Coxsackievirus B1This compoundInactive[1]
Cytotoxicity MDBK cellsThis compoundLow cytotoxicity[1][2]
HEp-2 cellsThis compoundLow cytotoxicity[1][2]
MDCK cellsThis compoundLow cytotoxicity[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies.

Synthesis of this compound (Microwave-Assisted)

A "green" synthesis method using microwave irradiation has been reported for producing this compound.[1]

  • Materials: D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate (catalyst).

  • Procedure:

    • D-(+)-lactose monohydrate is mixed with acetic anhydride and sodium acetate in a round-bottom flask.

    • The mixture is subjected to microwave irradiation (e.g., 700 W for 10-30 minutes).

    • The resulting product is poured into ice water and stirred to precipitate the lactose ester.

    • The precipitate is filtered, washed with distilled water, and purified by recrystallization from ethanol.

Antimicrobial and Antifungal Assays

The antifungal activity of this compound was evaluated against several fungal species.[1] While the specific assay details are not fully provided in the abstract, such studies typically involve methods like agar diffusion or broth microdilution to determine the minimum inhibitory concentration (MIC).

Antiviral Assays

The antiviral activity and cytotoxicity were determined to calculate the Selectivity Index (SI).[1]

  • Cell Lines: MDBK, HEp-2, and MDCK cells were used.

  • Viruses: PV-1, HSV-1, IAV/H3N2, and Coxsackievirus B1.

  • Procedure: A standard viral replication assay would be used. This typically involves infecting the cell lines with the respective viruses in the presence of varying concentrations of this compound. The inhibition of viral replication is then measured, often by observing the cytopathic effect or using a plaque reduction assay. Cytotoxicity of the compound on the cell lines is also determined in parallel, commonly using an MTT assay. The SI is then calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways modulated by either α- or β-lactose octaacetate have not been elucidated in the reviewed literature. The biological activities observed, such as antifungal and antiviral effects, could be mediated through various mechanisms, including direct interaction with microbial or viral components or modulation of host cell pathways. Further research is necessary to identify the precise molecular targets and signaling cascades involved.

Below are graphical representations of the experimental workflow for the synthesis and biological evaluation of this compound, as well as a hypothetical signaling pathway that could be investigated in future studies.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_bioassay Biological Evaluation start Lactose Monohydrate + Acetic Anhydride + Sodium Acetate microwave Microwave Irradiation (700W, 10-30 min) start->microwave precipitation Precipitation in Ice Water microwave->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization (Ethanol) filtration->purification product This compound purification->product antifungal Antifungal Assay (A. niger, Penicillium sp., etc.) product->antifungal antiviral Antiviral Assay (PV-1, HSV-1, etc.) product->antiviral cytotoxicity Cytotoxicity Assay (MDBK, HEp-2, MDCK cells) product->cytotoxicity

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

hypothetical_signaling_pathway cluster_cell Host Cell Response (Hypothetical) LOA This compound (α- or β-anomer) receptor Cell Surface Receptor or Intracellular Target LOA->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, IRFs) kinase_cascade->transcription_factor gene_expression Altered Gene Expression (e.g., Pro-inflammatory cytokines, Antiviral genes) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inhibition of Viral Replication, Apoptosis of Infected Cell) gene_expression->cellular_response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The available evidence suggests that this compound possesses noteworthy biological activities, particularly as an antifungal and a selective antiviral agent, coupled with low cytotoxicity. However, a significant gap in the literature is the lack of direct comparative studies between the α- and β-anomers. The synthesis methods often yield a mixture of anomers, and biological evaluations have not consistently differentiated the effects of the pure anomeric forms.

Future research should prioritize the following:

  • Stereoselective Synthesis: Development of efficient and scalable methods for the stereoselective synthesis of pure α- and β-lactose octaacetate.

  • Comparative Biological Evaluation: Conducting head-to-head comparisons of the biological activities of the purified anomers to determine if one form is more potent or exhibits a different spectrum of activity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which each anomer exerts its biological effects.

A clearer understanding of the structure-activity relationship of the anomers of this compound will be invaluable for researchers, scientists, and drug development professionals in harnessing their full therapeutic potential.

References

Efficacy of Lactose Octaacetate versus Benzyl Ethers as Protecting Groups: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. This guide provides a comparative analysis of two potential protecting groups for hydroxyl functionalities: the well-established benzyl ethers and the less conventional lactose octaacetate. While direct comparative experimental data for this compound as a protecting group for a wide range of alcohols is limited in the current scientific literature, this guide will draw upon the known chemistry of acetate esters as a proxy to evaluate its potential efficacy against the benchmark of benzyl ethers.

Executive Summary

Benzyl ethers are a cornerstone of protecting group chemistry, lauded for their robustness under a wide range of reaction conditions and their susceptibility to removal under specific, mild catalytic hydrogenation. Conversely, this compound, a peracetylated form of the disaccharide lactose, offers a glimpse into a potentially biocompatible and readily available alternative. The core of this comparison lies in the cleavage of the protective moiety: the ether linkage in benzyl ethers versus the ester linkages in this compound. This fundamental difference dictates their stability, orthogonality, and methods of deprotection.

Data Presentation: A Comparative Overview

The following tables summarize the general characteristics and performance of benzyl ethers and acetate esters (representing this compound) as protecting groups for alcohols. It is important to note that the data for "this compound (as Acetate Esters)" is generalized from the behavior of simple acetate esters and may not fully represent the specific reactivity of the larger, more complex this compound molecule.

Table 1: General Properties and Stability

FeatureBenzyl EthersThis compound (as Acetate Esters)
Protecting Group Structure R-O-BnR-O-Ac (multiple sites on lactose)
Stability to Acidic Conditions Generally stable, cleaved by strong acidsStable to mild acid, cleaved by strong acid
Stability to Basic Conditions Generally stableLabile , readily cleaved by hydrolysis
Stability to Oxidizing Agents Generally stableStable
Stability to Reducing Agents Cleaved by catalytic hydrogenationStable to many reducing agents
Orthogonality Orthogonal to many other protecting groupsOrthogonal to acid-labile and hydrogenation-labile groups

Table 2: Protection and Deprotection Conditions

StageBenzyl EthersThis compound (as Acetate Esters)
Protection Reagents Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., NaH)Acetic anhydride, acetyl chloride with a base (for simple acetates)
Typical Protection Yields High (often >90%)High (for simple acetates)
Deprotection Methods Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids, dissolving metal reductionBasic hydrolysis (e.g., K₂CO₃, NaOH, NH₃), acid-catalyzed hydrolysis
Typical Deprotection Yields High (often >90%)High (often >80%)[1]
Reaction Times (Deprotection) Varies from minutes to hoursVaries from minutes to hours[1]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with Benzyl Ether

Objective: To protect the primary hydroxyl group of 3-phenyl-1-propanol using benzyl bromide.

Materials:

  • 3-phenyl-1-propanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-phenyl-1-propanol (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

Objective: To deprotect a benzyl-protected alcohol using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl-protected alcohol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected alcohol in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected alcohol.

Protocol 3: Deprotection of an Acetate Ester (as a proxy for this compound)

Objective: To deprotect an acetylated alcohol using potassium carbonate in methanol.

Materials:

  • Acetylated alcohol

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the acetylated alcohol in methanol.

  • Add a stoichiometric or catalytic amount of potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can range from 15 minutes to 4 hours.[1]

  • Upon completion, neutralize the reaction mixture with a small amount of dilute acid (e.g., 1 M HCl) or quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Alcohol Alcohol Protected_Alcohol Protected_Alcohol Alcohol->Protected_Alcohol Protection Conditions Protecting_Group_Reagent Protecting_Group_Reagent Protecting_Group_Reagent->Protected_Alcohol Protected_Alcohol_Reactant Protected Alcohol Transformed_Product Transformed_Product Protected_Alcohol_Reactant->Transformed_Product Reaction Conditions Reagents Reagents Reagents->Transformed_Product Protected_Product Transformed Product Final_Product Deprotected Alcohol Protected_Product->Final_Product Deprotection Conditions Deprotection_Reagent Deprotection_Reagent Deprotection_Reagent->Final_Product

Caption: General workflow for a chemical synthesis involving a protecting group.

Protecting_Group_Selection_Logic Start Choose Protecting Group Stability_Check Subsequent Reaction Conditions? Start->Stability_Check Acidic Acidic Conditions Stability_Check->Acidic Yes Basic Basic Conditions Stability_Check->Basic Yes Reductive Reductive (non-H₂/Pd) Stability_Check->Reductive Yes Hydrogenolysis Catalytic Hydrogenolysis Stability_Check->Hydrogenolysis Yes Use_Bn Consider Benzyl Ether Acidic->Use_Bn Use_Acetate Consider Acetate/Lactose Octaacetate Acidic->Use_Acetate Basic->Use_Bn Avoid_Acetate Avoid Acetate/Lactose Octaacetate Basic->Avoid_Acetate Reductive->Use_Bn Reductive->Use_Acetate Hydrogenolysis->Use_Acetate Avoid_Bn Avoid Benzyl Ether Hydrogenolysis->Avoid_Bn

Caption: Decision logic for selecting between benzyl and acetate protecting groups.

Discussion and Comparison

Benzyl Ethers: The Robust Standard

Benzyl ethers are a popular choice for protecting alcohols due to their exceptional stability across a broad spectrum of chemical conditions, including strongly basic and moderately acidic environments. This robustness allows for a wide array of subsequent chemical transformations to be performed on the protected molecule without compromising the integrity of the hydroxyl group. The primary method for deprotection, catalytic hydrogenolysis, is remarkably mild and selective, typically proceeding with high yields and minimal side products. However, this deprotection method is incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, and some nitrogen-containing functionalities.

This compound: A Potential Alternative with Different Orthogonality

This compound, as a collection of acetate esters, presents a different set of properties. Acetate esters are generally stable to acidic conditions and are compatible with catalytic hydrogenation, making them orthogonal to the deprotection conditions for benzyl ethers. The key distinction lies in their lability towards basic conditions. This sensitivity to base-catalyzed hydrolysis is the primary route for their removal.

Advantages of Benzyl Ethers:

  • High stability to a wide range of reagents, including strong bases and many oxidizing and reducing agents.

  • Deprotection via catalytic hydrogenolysis is a very mild and high-yielding method.

Disadvantages of Benzyl Ethers:

  • Deprotection is incompatible with reducible functional groups like alkenes and alkynes.

  • Removal can sometimes be sluggish, requiring elevated pressures of hydrogen or more active catalysts.

Potential Advantages of this compound (as Acetate Esters):

  • Orthogonal to benzyl ethers, allowing for selective deprotection strategies in complex molecules.

  • Deprotection under basic conditions is straightforward and utilizes common laboratory reagents.

  • The starting material, lactose, is a readily available and inexpensive sugar.

Potential Disadvantages of this compound (as Acetate Esters):

  • Lability to basic conditions limits the scope of subsequent reactions that can be performed.

  • The large size of the this compound molecule may introduce steric hindrance, potentially affecting the rate and yield of the protection reaction for hindered alcohols.

  • The introduction of multiple chiral centers from the lactose backbone could complicate product analysis (e.g., NMR spectroscopy).

Conclusion

The choice between benzyl ethers and this compound (or simpler acetate esters) as a protecting group for alcohols is highly dependent on the overall synthetic strategy. Benzyl ethers remain the superior choice when robustness to a wide variety of reaction conditions, particularly basic ones, is required. The mild and specific nature of their removal by hydrogenolysis is a significant advantage, provided no other reducible groups are present.

This compound, and by extension acetate esters, offers a valuable orthogonal protecting group strategy. Its stability to catalytic hydrogenation and lability to basic conditions provides a complementary set of properties to benzyl ethers. For syntheses that require the presence of reducible functional groups and where subsequent reactions are performed under non-basic conditions, acetate-based protecting groups are an excellent option.

Further research is warranted to fully evaluate the performance of this compound as a protecting group for a diverse range of alcohols, including quantitative studies on protection and deprotection yields, reaction kinetics, and the influence of its steric bulk. Such studies would provide the necessary data to solidify its position in the synthetic chemist's toolbox.

References

Validation of Lactose octaacetate as a standard for chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Standards for Chromatographic Analysis of Lactose

An Objective Look at Lactose Octaacetate and a Comparison with Established Chromatographic Standards for Lactose Analysis

For researchers, scientists, and drug development professionals engaged in the chromatographic analysis of carbohydrates, the selection of an appropriate standard is paramount to achieving accurate and reproducible results. While this compound is available as a chemical reagent, a comprehensive review of scientific literature reveals a lack of formal validation studies establishing it as a primary standard for chromatographic analysis. Purity assessment of this compound itself has been noted as challenging, with techniques like ¹H NMR spectroscopy being recommended over traditional methods such as melting point determination.[1]

Given the limited data on this compound as a validated standard, this guide will focus on the established standards used for the chromatographic analysis of its parent compound, lactose. This comparison will provide valuable insights into the performance and application of these standards, supported by experimental data. We will explore the use of lactose as an external standard, sucrose as an internal standard, and isotopically labeled lactose for mass spectrometry-based methods.

Comparison of Analytical Standards for Lactose Quantification

The choice of a standard in chromatographic analysis depends on the analytical method, the complexity of the sample matrix, and the desired level of accuracy and precision. The following table summarizes the performance of commonly used standards for lactose analysis.

Standard TypeStandard CompoundMethod(s)Linearity (R²)LODLOQAccuracy/Recovery (%)Precision (%RSD)
External Standard LactoseHPLC-RI>0.9975[2][3]0.04 mg/mL[2][3]0.12 mg/mL[2][3]97 - 99.3[2][3][4]< 5[2][3]
Internal Standard SucroseHPLC-RI>0.999N/AN/A99.70 (for sucrose)2.53 (for sucrose)
Internal Standard ¹³C-LactoseLC-MS/MS>0.995[5]<5 ng/L[6][7]2.5 - 2.6 mg/100g[5][8]90 - 109[8]< 4.3[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for key experiments cited in this guide.

Quantification of Lactose using HPLC with Refractive Index (RI) Detection (External Standard Method)

This method is widely used for the analysis of lactose in dairy products and pharmaceutical formulations.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.

  • Column: Amino-based column (e.g., Chromolith® NH2, 100 x 4.6 mm).[4]

  • Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic elution.[4]

  • Flow Rate: 0.5 - 1.0 mL/min.[3][4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 - 10 µL.[3][4]

  • Standard Preparation: A stock solution of lactose monohydrate (e.g., 50 mg in 10 mL of diluent) is prepared.[4] A series of dilutions are made to create a calibration curve (e.g., 50–7500 µg/mL).[4]

  • Sample Preparation (for milk): Dilute the sample (e.g., 0.5 mL of milk in a 10 mL volumetric flask) with a mixture of acetonitrile and water.[4] The solution is sonicated and filtered before injection.[4]

  • Quantification: The concentration of lactose in the sample is determined by comparing its peak area to the calibration curve generated from the lactose standards.

Determination of Lactose using Sucrose as an Internal Standard (as per Chinese Pharmacopoeia)

The Chinese Pharmacopoeia recommends the use of sucrose as an internal standard for the determination of lactose.[9]

  • Instrumentation: HPLC system with a suitable detector (e.g., RI).

  • Column: Amino-based column (e.g., Kromasil 100-5-NH2, 4.6 x 250 mm).[9]

  • Standard and Sample Preparation: Prepare a mixed standard solution containing a known concentration of both lactose and sucrose (e.g., 5 mg/mL each in water).[9] For the sample, a known amount of sucrose (the internal standard) is added to the sample containing the unknown amount of lactose.

  • Chromatographic Conditions: The conditions are optimized to achieve a baseline resolution between lactose and sucrose of not less than 1.5.[9]

  • Quantification: A response factor is calculated from the analysis of the standard mixture. This factor is then used to determine the concentration of lactose in the sample based on the peak areas of lactose and the internal standard (sucrose).

Quantification of Lactose by LC-MS/MS with an Isotopically Labeled Internal Standard

This method offers high sensitivity and selectivity, making it suitable for complex matrices and low-level quantification.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Internal Standard: ¹³C-labeled lactose (e.g., ¹³C₆-lactose or ¹³C₁₂-lactose).[5][6][7][8]

  • Standard Preparation: A series of calibration standards are prepared containing a fixed concentration of the ¹³C-lactose internal standard and varying concentrations of unlabeled lactose.[5]

  • Sample Preparation: A known amount of the ¹³C-lactose internal standard is added to the sample.[5][10] The sample is then diluted and processed as required for the specific matrix.[10]

  • LC-MS/MS Analysis: The analysis is performed in a mode such as Multiple Reaction Monitoring (MRM) to specifically detect and quantify both the analyte (lactose) and the internal standard (¹³C-lactose).[10]

  • Quantification: A calibration curve is generated by plotting the ratio of the peak area of lactose to the peak area of ¹³C-lactose against the concentration of lactose. The concentration of lactose in the sample is then determined from this curve. Using an isotopically labeled internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to improved accuracy and precision.[5][10]

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the different standardization methods.

External_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Lactose Standards HPLC HPLC-RI Analysis Standard->HPLC Sample Prepare Sample Sample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify Lactose in Sample HPLC->Quantify CalCurve->Quantify

Caption: Workflow for External Standard Method.

Internal_Standard_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Mixed Standard (Lactose + IS) Chromatography Chromatographic Analysis Standard->Chromatography Sample Add Internal Standard (IS) to Sample Sample->Chromatography ResponseFactor Calculate Response Factor Chromatography->ResponseFactor Quantify Quantify Lactose Chromatography->Quantify ResponseFactor->Quantify

Caption: Workflow for Internal Standard Method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.